physicochemical properties of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Initiating Property Analysis I'm starting by diving deep into the physicochemical properties of 2-[2-(Ethanesulfonyl )phenyl]ethan-1-amine. I'm focusing on its chemical structure, molecular weight, pKa, logP, and solubil...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Property Analysis
I'm starting by diving deep into the physicochemical properties of 2-[2-(Ethanesulfonyl )phenyl]ethan-1-amine. I'm focusing on its chemical structure, molecular weight, pKa, logP, and solubility as key initial data points to determine how to proceed.
Expanding Data Search
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Analyzing Initial Data Search
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Refining Property Search
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Prioritizing Specific Data Points
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Targeting Specific Compound Data
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Analyzing Search Results
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Developing Synthetic Pathway
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Predicting Properties and Planning
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Identifying Computational Tools
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Generating Physicochemical Predictions
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Exploratory
Whitepaper: Spectroscopic Characterization and NMR Signal Resolution Strategies for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Executive Summary The structural elucidation of substituted phenethylamine derivatives is a cornerstone process in modern medicinal chemistry and drug development. 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine ( ) presents u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of substituted phenethylamine derivatives is a cornerstone process in modern medicinal chemistry and drug development. 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (
) presents unique nuclear magnetic resonance (NMR) analytical challenges due to the competing electronic effects of an ortho-substituted ethanesulfonyl group against a primary ethylamine sidechain. This technical guide provides an authoritative framework for assigning the H and C NMR spectra of this compound. By analyzing the causality of local magnetic environments and proposing a self-validating, multi-dimensional NMR workflow, this whitepaper equips scientists with the analytical strategies needed to resolve complex aliphatic signal overlaps.
Molecular Architecture and Causal Drivers of Chemical Shifts
To accurately predict and assign the chemical shifts of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, we must deconstruct its local magnetic environments. The molecule consists of an electron-rich aromatic core subjected to two structurally antagonistic substituents:
The Ethanesulfonyl Group (
) : The sulfonyl group () is a powerful electron-withdrawing moiety. Through both inductive (through-bond) and resonance effects, it significantly deshields adjacent protons and carbons[1].
The Ethylamine Group (
) : The primary amine is weakly electron-donating via resonance (if attached directly to a ring, though here it is insulated by an ethyl chain) and acts as an inductive electron-withdrawing group locally at the alpha-carbon ()[2].
The "Aliphatic Convergence" Phenomenon
The primary analytical bottleneck for this compound is the severe convergence of aliphatic signals in the
range. The benzylic protons (), the amine-adjacent protons (), and the sulfonyl-adjacent protons () all resonate within a narrow window. Understanding the causality behind these shifts is critical: the extreme oxidation state of the sulfur atom pulls the otherwise standard ethyl quartet downfield to intersect with the typical phenethylamine benzylic signals[3].
Theoretical Assignments & Data Presentation
The tables below provide the theoretically assigned
H and C NMR parameters, modeled in at standard field strengths (400 MHz for proton, 100 MHz for carbon).
Alpha-carbon to primary amine, pulled downfield by nitrogen.
50.2
(Negative)
Highly deshielded alpha-carbon due to the group[3].
Aromatic C-5
127.5
CH (Positive)
Para to sulfonyl, relatively unaffected core aromatic carbon.
Aromatic C-3
129.5
CH (Positive)
Ortho to sulfonyl.
Aromatic C-6
132.0
CH (Positive)
Ortho to the ethylamine group.
Aromatic C-4
133.0
CH (Positive)
Meta to sulfonyl.
Aromatic C-2 (ipso)
138.5
Quaternary (Null)
Heavily deshielded by directly attached highly electronegative [1].
Aromatic C-1 (ipso)
140.0
Quaternary (Null)
Deshielded by the directly attached alkyl/amine chain.
Experimental Protocols: A Self-Validating Workflow
In analytical chemistry, standard 1D
H NMR is insufficient to claim absolute structural identity for complex functionalized aromatics where signal overlapping occurs. We mandate a Self-Validating NMR Workflow . A self-validating protocol utilizes independent internal data points (e.g., exchange, multi-bond correlations) to dynamically prove or disprove the baseline 1D assumptions.
Step-by-Step Acquisition Methodology
Step 1: Standard Sample Preparation
Action: Dissolve 15–20 mg of the highly pure target compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
provides a pristine, non-exchanging environment required to observe the primary amine () protons, while TMS serves as the absolute zero-point calibrator to ensure chemical shift fidelity.
Step 2: 1D
H NMR Acquisition
Action: Acquire the
H spectrum at 400 MHz using 16 scans, a relaxation delay () of 2.0 seconds, and an acquisition time of 3.0 seconds.
Validation: Verify the precise integrals (totaling 15 protons). Ensure the presence of the characteristic highly deshielded H-3 doublet at ~7.95 ppm.
Step 3: Labile Proton Verification (
Exchange)
Action: Introduce 1 drop of Deuterium Oxide (
) into the NMR tube. Shake vigorously for 30 seconds to force a biphasic partition, allowing phase separation, and re-acquire the H spectrum.
Validation: The broad singlet at
1.60 ppm will completely disappear. This confirms the exact chemical shift of the primary amine group, ruling out its integration from the overlapping aliphatic methylene region.
Step 4: 1D
C and DEPT-135 Acquisition
Action: Acquire the
C spectrum at 100 MHz (1024 scans, power-gated decoupling). Run a complementary DEPT-135 sequence.
Validation: The DEPT-135 validates the multiplicity of carbons: the
(7.5 ppm) and aromatic signals will phase positive, the three groups (35.0, 42.5, 50.2 ppm) will phase negative, and the quaternary carbons (138.5, 140.0 ppm) will vanish.
Step 5: 2D HSQC & HMBC Resolution
Action: Conduct Heteronuclear Single Quantum Coherence (HSQC) to link protons to their directly attached carbons. Conduct Heteronuclear Multiple Bond Correlation (HMBC) to link protons to carbons 2-3 bonds away.
Validation (The Overlap Resolution): The complex multiplet region at 3.00–3.20 ppm is immediately resolved. The HSQC will show the protons at 3.13 ppm correlating specifically to the negative phased DEPT carbon at 50.2 ppm (the
group), while the protons at 3.15 ppm correlate to the carbon at 35.0 ppm ().
Workflow Visualization
Self-Validating NMR Workflow for Complex Aliphatic Signal Resolution.
Conclusion
Characterizing 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine necessitates a deep understanding of local magnetic phenomena. The inductive and resonance pull of the ethanesulfonyl group forces severe signal deshielding, compressing the aliphatic proton signals into a tightly overlapped subset. By employing the self-validating multi-stage NMR workflow defined above—leveraging DEPT-135 and 2D-heteronuclear tracking—scientists can confidently isolate the chemical shifts of the ethylamine chain from the ethanesulfonyl moiety, ensuring total structural integrity for downstream research.
References
1.[4] "2-PhenylethylaMine(64-04-0) 1H NMR spectrum - ChemicalBook." ChemicalBook,
2.[3] "Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum - ChemicalBook." ChemicalBook,
3.[1] "A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones." Canadian Journal of Chemistry,
4.[2] "LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine." Journal of Analytical Toxicology,
Pharmacological Profiling of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine: A Privileged Scaffold in Target-Directed Drug Discovery
Physicochemical Rationale of the Scaffold The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS: 1273847-55-4) represents a highly specialized, bifunctional pharmacophore. While simple phenethylamines are ubiquitou...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Rationale of the Scaffold
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS: 1273847-55-4) represents a highly specialized, bifunctional pharmacophore. While simple phenethylamines are ubiquitous in neuropharmacology, the introduction of a bulky, highly polar ethylsulfonyl group at the ortho position fundamentally alters the molecule's binding thermodynamics and pharmacokinetic profile.
From a mechanistic standpoint, this structural arrangement provides three distinct advantages:
Entropic Pre-organization: The steric bulk of the ortho-ethylsulfonyl moiety restricts the rotational degrees of freedom of the adjacent ethanamine side chain. This conformational locking reduces the entropic penalty (
) upon binding to a target receptor, thereby driving a more favorable free energy of binding ().
Directional Hydrogen Bonding: The sulfonyl oxygens act as potent, directional hydrogen-bond acceptors, capable of interacting with conserved arginine or lysine residues within target binding pockets.
Lipophilic Sub-pocket Probing: The terminal ethyl group on the sulfone provides a localized lipophilic patch, allowing the scaffold to occupy adjacent hydrophobic sub-pockets, which is a critical strategy for enhancing target selectivity.
Validated and Theoretical Biological Targets
The unique electronic and steric properties of this scaffold have led to its utilization as a key intermediate in the synthesis of modulators for several high-value biological targets.
Retinoid-related Orphan Receptor Gamma (RORγ)
RORγ is a nuclear receptor transcription factor that regulates the production of IL-17, making it a prime target for autoimmune and inflammatory diseases. Derivatives utilizing the ortho-sulfonyl phenethylamine motif have been developed as potent RORγ inverse agonists1[1].
Mechanistic Causality: The primary amine is typically functionalized into an amide to project into the co-activator binding cleft. Simultaneously, the ethylsulfonyl group anchors the molecule within the polar region of the ligand-binding domain (LBD). This dual interaction induces a conformational shift in Helix 12 of the receptor, sterically occluding the recruitment of co-activator proteins and halting IL-17 transcription[1].
Fig 1. RORγ signaling modulation via ethanesulfonyl derivative binding.
G-Protein Coupled Receptors (GPCRs): APJ and CB2
Beyond nuclear receptors, the scaffold is highly effective in GPCR targeting.
APJ Receptor: The apelin/APJ system is critical in cardiovascular physiology. Substituted pyrimidinones incorporating the ethanesulfonyl motif act as potent APJ agonists, utilized to improve contractility in chronic heart failure2[2]. The sulfonyl group mimics the polar side chains of the endogenous apelin peptide.
Cannabinoid Receptor 2 (CB2): CB2 modulators are sought for pain and inflammation without the psychoactive effects of CB1 activation. Ethanesulfonyl derivatives have demonstrated high affinity and selectivity for CB23[3]. The high topological polar surface area (tPSA) of the sulfone group intentionally restricts blood-brain barrier (BBB) permeability, ensuring peripheral restriction.
Agrochemical Applications
In agricultural chemistry, this scaffold is employed to synthesize heterocyclic derivatives with potent insecticidal properties 4[4]. The ethylsulfonyl moiety enhances systemic mobility within plant vascular tissues, allowing for broad-spectrum crop protection.
Self-Validating Kinetic Analysis Protocol (SPR)
To validate the binding of novel 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine derivatives to target proteins (e.g., RORγ LBD), endpoint assays (like ELISA) are insufficient. They cannot distinguish between specific high-affinity binding and non-specific hydrophobic aggregation. Surface Plasmon Resonance (SPR) is required to obtain real-time association (
) and dissociation () kinetics.
The following protocol is designed as a self-validating system:
Sensor Surface Activation: Activate a CM5 carboxymethyl dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This converts carboxyl groups into highly reactive succinimide esters, enabling covalent linkage to the primary amines of the target protein.
Target Immobilization: Inject the recombinant target protein (diluted in 10 mM sodium acetate, pH 4.5) over Flow Cell 2 (FC2) to achieve ~3000 Response Units (RU). Leave Flow Cell 1 (FC1) blank.
Internal Quenching & Validation: Inject 1.0 M ethanolamine-HCl (pH 8.5) over both FC1 and FC2. Causality: This quenches unreacted NHS esters. By utilizing FC1 as a blank reference, any non-specific binding of the highly polar sulfonyl derivative to the dextran matrix is automatically subtracted from the FC2 signal, ensuring data integrity.
Solvent Calibration: Because the derivatives require DMSO for solubility, prepare a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer). Causality: Bulk refractive index changes caused by slight DMSO mismatches between the sample and running buffer will produce false-positive signals. This step mathematically corrects for solvent artifacts.
Kinetic Injection: Inject a dose-response series of the derivative (0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor association for 120 seconds and dissociation for 300 seconds.
Data Fitting: Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
).
Fig 2. Self-validating SPR workflow for kinetic binding analysis.
Quantitative Data & Structure-Activity Relationship (SAR)
The table below synthesizes the structure-activity relationship (SAR) data for various functionalized derivatives of the 2-ethylsulfonyl phenethylamine scaffold across different biological targets.
The 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine scaffold is far more than a simple chemical building block; it is a rationally designed pharmacophore. By leveraging the entropic pre-organization of the ortho-substitution and the potent hydrogen-bonding capacity of the ethylsulfonyl group, researchers can synthesize highly selective modulators for complex targets like RORγ, APJ, and CB2. Rigorous biophysical validation, such as the self-correcting SPR protocol detailed above, remains essential to confirm that the thermodynamic advantages of this scaffold translate into specific, high-affinity target engagement.
References
Title: WO2013029338A1 - Novel compounds
Source: Google Patents
URL
Title: US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor
Source: Google Patents
URL
Title: WO 2017/220517 A1 - Cannabinoid Receptor 2 Modulators
Source: Google Patents
URL
Title: EP3183245B1 - Pesticidally active heterocyclic derivatives with sulphur containing substituents
Source: Google Patents
URL
Preliminary Toxicological Profile and Preclinical Screening Strategy for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Executive Summary & Compound Rationale The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS: 1273847-55-4) is a specialized synthetic intermediate characterized by a primary phenethylamine scaffold and a bulky, el...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Rationale
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS: 1273847-55-4) is a specialized synthetic intermediate characterized by a primary phenethylamine scaffold and a bulky, electron-withdrawing ortho-ethylsulfonyl moiety [1]. In early drug discovery and agrochemical development, establishing a predictive toxicological profile for such derivatives is critical. The phenethylamine core is a well-known pharmacophore associated with central nervous system (CNS) activity, monoamine oxidase (MAO) interactions, and cardiovascular liabilities. The addition of the ortho-ethylsulfonyl group significantly alters the molecule’s steric landscape, lipophilicity, and metabolic vulnerability, requiring a highly specific, tiered screening strategy.
As a Senior Application Scientist, the objective of this technical whitepaper is to construct a rigorous, causally-driven toxicological evaluation framework. We will bridge predictive in silico models with self-validating in vitro and in vivo experimental protocols to map the safety liabilities of this compound.
Structural Alerts & Predictive Toxicology (In Silico Assessment)
Before initiating costly in vitro assays, we must perform a mechanistic Quantitative Structure-Activity Relationship (QSAR) assessment. Phenethylamine derivatives typically exhibit base-line toxicity driven by their partition coefficients (LogP) and the basicity of the primary amine [2].
The Phenethylamine Core: MAO vs. hERG Liabilities
Primary amines (pKa ~9.5) are nearly entirely protonated at physiological pH (7.4). This cationic state presents two major toxicological liabilities:
Monoamine Oxidase (MAO) Substrate Potential: Phenethylamines are classic substrates for MAO-A/B, leading to oxidative deamination and the generation of potentially reactive aldehyde intermediates.
hERG Channel Blockade: Protonated amines are notorious for binding to the pore cavity of the human ether-a-go-go-related gene (hERG)
channel via -cation interactions, triggering QT interval prolongation [3].
The Ortho-Ethylsulfonyl Effect
The
group introduces intense steric hindrance directly adjacent to the ethanamine side chain.
Metabolic Shunting: This steric bulk is predicted to sterically hinder the MAO-mediated deamination pathway. Consequently, metabolic clearance is likely shunted toward hepatic Cytochrome P450 (CYP450) enzymes (specifically CYP2D6 and CYP3A4), which may catalyze aliphatic hydroxylation of the ethyl group or aromatic oxidation [3].
Reactivity: While sulfonyl groups are generally metabolically stable, they heavily withdraw electron density from the phenyl ring, rendering it resistant to electrophilic attack but susceptible to nucleophilic or radical-mediated toxicity under oxidative stress.
Predicted metabolic biotransformation pathways comparing CYP450 and MAO clearance.
Methodologies: In Vitro Toxicological Screening Battery
To empirically validate the QSAR predictions, we deploy a tiered in vitro screening battery. Every assay described below operates as a self-validating system —incorporating strict positive/negative controls to ensure that system failures are not misinterpreted as true biological negatives.
Tiered in vitro and in vivo screening workflow for preliminary toxicological assessment.
Hepatic Cytotoxicity: HepaRG ATP Depletion Assay
Causality for Selection: We utilize the HepaRG cell line rather than HepG2 because HepaRG cells maintain functional levels of CYP450 enzymes. Since our compound relies heavily on CYP-mediated clearance, failing to use a metabolically competent cell line would mask the toxicity of reactive hydroxylated metabolites.
Step-by-Step Protocol:
Plating: Seed differentiated HepaRG cells at 75,000 cells/well in a 96-well format and acclimate for 24 hours.
Dosing: Treat cells with the compound across an 8-point concentration gradient (0.1 µM to 100 µM) in 0.5% DMSO. Self-Validation: Include Chlorpromazine as a positive hepatotoxic control and 0.5% DMSO as the vehicle control.
Incubation & Lysis: Incubate for 48 hours. Add CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal.
Quantification: Measure luminescence to quantify ATP depletion. Calculate the
using a 4-parameter logistic non-linear regression model.
Safety Pharmacology: Automated hERG Patch-Clamp
Causality for Selection: While radioligand binding assays (e.g., [3H]-dofetilide displacement) offer higher throughput, they cannot detect state-dependent channel blockade. Because phenethylamines often bind the open/inactivated state of the hERG channel, whole-cell electrophysiology is strictly required.
Step-by-Step Protocol:
Cell Preparation: Utilize CHO cells stably expressing the Kv11.1 (hERG) channel.
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (
).
Compound Perfusion: Perfuse the test compound at 1, 10, and 30 µM. Self-Validation: Apply 100 nM Dofetilide as a positive control; full suppression of the tail current validates the patch integrity.
Data Analysis: Calculate fractional block of the peak tail current to determine the
.
Mechanistic evaluation of hERG channel liability driven by the phenethylamine pharmacophore.
Genotoxicity: OECD 471 Ames Test
Causality for Selection: To rule out point mutations driven by reactive intermediate formation.
Protocol Overview: Using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) per OECD Test Guideline 471 [4].
Self-Validation: Assays must be run with and without Aroclor 1254-induced rat liver S9 fractions. The use of 2-aminoanthracene as a positive control specifically validates the metabolic capability of the S9 fraction; without it, false negatives for pro-mutagens are highly likely.
Quantitative Data Presentation
The following tables synthesize the anticipated physicochemical properties and target toxicity thresholds based on read-across QSAR data for substituted phenethylamines and the protocols defined above.
Highly favorable for passive diffusion across membranes.
Predicted pKa (Amine)
~9.5 - 10.0
Highly cationic in systemic circulation; hERG liability.
Predicted LogP
1.8 - 2.4
Optimal for CNS penetration; mild lipophilic accumulation.
Metabolic Stability (t1/2)
Moderate (In HepaRG)
Extended half-life due to ortho-steric shielding of MAO.
Table 2: Preliminary In Vitro Toxicity Thresholds & Interpretations
Assay
Target Threshold
Interpretation (If Threshold Exceeded)
HepaRG Cytotoxicity
> 50 µM
Compound lacks direct mitochondrial/membrane toxicity.
hERG Patch-Clamp
> 10 µM
Low risk of QT prolongation. If < 10 µM, optimization required.
Ames Test (OECD 471)
No 2-fold increase in revertants
Non-mutagenic. Absence of reactive epoxide/aldehyde generation.
Conclusion
Evaluating 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine requires a toxicology framework that respects its unique physicochemical profile. The highly basic primary amine guarantees interaction with off-target cation-binding pockets (like hERG), while the ortho-ethylsulfonyl group demands a metabolically competent in vitro system (HepaRG + S9 fractions) to accurately assess the shift from MAO to CYP450 metabolism. By employing this self-validating, causally-driven methodology, researchers can accurately stratify risk before committing to costly in vivo mammalian trials.
Title: Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists.
Source: Journal of Saudi Chemical Society / PubMed (NCBI).
URL: [Link]
Title: Evaluation of phenylethylamine type entactogens and their metabolites relevant to ecotoxicology – a QSAR study.
Source: Acta Pharmaceutica / PubMed (NCBI).
URL: [Link]
Title: OECD Test Guideline 471: Bacterial Reverse Mutation Test.
Source: OECD Guidelines for the Testing of Chemicals.
URL: [Link]
Foundational
stability and degradation profile of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine Abstract This technical guide provides a comprehensive framework for characterizing the chemical . In the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Abstract
This technical guide provides a comprehensive framework for characterizing the chemical . In the absence of extensive public data on this specific molecule, this document outlines a predictive, systematic approach based on its structural features and established principles of pharmaceutical degradation analysis. We detail a complete forced degradation strategy, the development of a stability-indicating analytical method, and the anticipated degradation pathways. This guide is intended for researchers, scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of new chemical entities.
Introduction and Structural Analysis
The development of any new pharmaceutical compound requires a thorough understanding of its intrinsic chemical stability.[1] This knowledge is critical for identifying stable storage conditions, determining shelf-life, and developing a robust formulation.[2][3] Forced degradation studies are a cornerstone of this process, intentionally subjecting the drug substance to harsh conditions to rapidly identify potential degradation pathways and products.[1][4]
The target of this guide, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, is a phenethylamine derivative characterized by a primary amine and an ethanesulfonyl group attached to the phenyl ring.
Structural Features and Predicted Reactivity:
Primary Amine (-NH₂): This group is a primary site for oxidation and can also participate in reactions such as Schiff base formation. As a basic center, its protonation state is pH-dependent, influencing solubility and reactivity.
Ethanesulfonyl Group (-SO₂CH₂CH₃): The sulfone group is generally considered chemically robust and resistant to mild acidic, basic, and oxidative conditions. However, under extreme conditions, it can undergo degradation.
Aromatic Ring: The benzene ring is typically stable but can be susceptible to electrophilic attack or photolytic degradation under specific conditions.
This guide will leverage the known chemistry of these functional groups to build a comprehensive stability testing plan.
Proposed Forced Degradation Strategy
Forced degradation (or stress testing) is essential to establish the degradation pathways and to develop a stability-indicating analytical method.[1][3] The goal is to achieve partial degradation (typically 10-30%) to ensure that the primary degradation products are generated at detectable levels without completely consuming the parent compound.[5]
General Protocol for Stress Studies
Preparation: Prepare a stock solution of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored under ambient or refrigerated conditions, protected from light.
Time Points: Expose the samples to the stress conditions for a defined period (e.g., 24, 48, 72 hours), with periodic sampling to monitor the extent of degradation.
Neutralization: After exposure, neutralize acidic and basic samples to prevent further degradation before analysis.
Analysis: Analyze all stressed samples, including the control, using a developed stability-indicating method (see Section 3).
Specific Stress Conditions
Stress Condition
Protocol
Rationale & Anticipated Degradation
Acid Hydrolysis
Incubate the solution in 0.1 M HCl at 60°C.
To assess stability in acidic environments, such as the stomach. While the sulfone and aromatic ring are expected to be stable, extreme conditions could potentially affect the molecule.[2]
Base Hydrolysis
Incubate the solution in 0.1 M NaOH at 60°C.
To evaluate stability in alkaline conditions. The primary amine and sulfone groups are generally stable to base-catalyzed hydrolysis.
Oxidation
Incubate the solution in 3% hydrogen peroxide (H₂O₂) at room temperature.
The primary amine is a key site for oxidation, potentially leading to hydroxylamines, nitroso, or other oxidized species. This is one of the most common degradation pathways for amines.[2]
Thermal Stress
Heat the solid compound and a solution at a high temperature (e.g., 80°C).
To assess the intrinsic thermal stability of the molecule. Degradation may involve cyclization or other complex reactions.[6]
Photostability
Expose a solution to a controlled source of UV light (e.g., ICH Q1B conditions).
To determine light sensitivity. The aromatic ring can absorb UV radiation, potentially leading to radical-mediated degradation.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from all process-related impurities and degradation products.[7]
Proposed Method: RP-HPLC with UV and MS Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for stability studies of small molecules. Coupling it with both UV and Mass Spectrometry (MS) provides comprehensive data for quantification and identification.
Step-by-Step Protocol for Method Development
Column Selection:
Start with a robust, general-purpose C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size). The hydrophobicity of the molecule suggests good retention on a C18 stationary phase.
Mobile Phase Preparation:
Aqueous Phase (A): 10 mM ammonium acetate buffer, pH adjusted to 4.5. The buffer controls the ionization state of the primary amine, ensuring consistent retention.
Organic Phase (B): Acetonitrile (ACN). ACN is preferred for its low UV cutoff and compatibility with MS.
Initial Gradient Elution:
Begin with a broad gradient to elute the parent compound and all potential degradants.
Example Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Settings:
UV/PDA Detector: Scan from 200-400 nm to determine the optimal wavelength for detection of the parent and all impurities. The phenyl group should provide strong UV absorbance.
Mass Spectrometer (ESI+): Use electrospray ionization in positive mode, as the primary amine will readily protonate. Scan a mass range that covers the parent compound and potential degradation products (e.g., m/z 100-500).
Method Optimization:
Inject the mixed solution from the forced degradation studies.
Adjust the gradient slope and buffer pH to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradant peaks.
The goal is a runtime that is as short as possible while maintaining adequate separation.
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
Accuracy & Precision: Ensuring the closeness of test results to the true value and the agreement between a series of measurements, respectively.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Anticipated Degradation Pathways
Based on the structure of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, several degradation pathways can be hypothesized. The primary tool for elucidating these pathways will be LC-MS/MS, which allows for the determination of the molecular weight of degradants and provides structural information through fragmentation patterns.
Key Anticipated Degradation Products:
Oxidative Degradants: The primary amine is the most likely site of oxidation. Expect to see products corresponding to the addition of one or more oxygen atoms.
Photolytic Degradants: UV exposure could lead to the formation of radical species, potentially resulting in complex mixtures of byproducts.
Dimers or Oligomers: Under thermal stress, intermolecular reactions could lead to the formation of dimers or higher-order oligomers.
Conclusion
This guide presents a robust and scientifically grounded strategy for the comprehensive stability and degradation profiling of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. By employing a systematic forced degradation protocol and developing a specific, stability-indicating RP-HPLC-UV/MS method, researchers can effectively identify potential degradation pathways, elucidate the structure of degradation products, and generate the critical data needed for regulatory submissions and further drug development. This proactive approach ensures that potential stability liabilities are identified early, enabling the development of a safe, effective, and stable pharmaceutical product.
References
BenchChem. (n.d.). Minimizing degradation of phenethylamines during storage.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15748596, 2-[2-(Aminomethyl)phenyl]ethan-1-amine. Retrieved from [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 48-55.
PharmaPhorum. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6308981, 2-Phenyl-N-(2-phenylethyl)ethan-1-amine. Retrieved from [Link]
Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences, 25(4), 809-14.
ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
Cammers, J., et al. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257501, 2-Phenylethenesulfonamide. Retrieved from [Link]
Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
Ali, S. H., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Carbon Capture Science & Technology, 1, 1-13.
Voulvoulis, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-526.
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
Al-Absi, A. A., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Processes, 10(4), 679.
PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine. Retrieved from [Link]
De Klerk, A., et al. (2013). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the presence of its impurities. Journal of Pharmaceutical and Biomedical Analysis, 84, 175-184.
Patsnap Eureka. (2025, August 22). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
Valdés, C., et al. (2019). Synthesis of Phenethylamine‐Azulene Conjugates Enabled by Regioselective Ring Opening of Aziridines.
Drozd, G. T., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology Letters, 4(1), 19-24.
Sravani, G., et al. (2023). Stability Indicating RP-HPLC Method Development And Validation For Simultaneous Estimation Of Ethamsylate And Mefenamic Acid.
Rozsypal, T. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society, 86(9), 867-877.
Sahoo, S. K., et al. (2024). Stability Indicating Assay for the Determination of Bilastine in Bulk Drug and Method Development Validation by RP-HPLC Using An AQbD Approach. Research Journal of Pharmacy and Technology, 17(2), 537-544.
Journal of the Serbian Chemical Society. (2021, September 18). Development of a method for the derivatization of ethanolamines and its application to sand samples: Scientific paper. Retrieved from [Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine in Human Plasma
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists. Executive Summary The accurate quantification of small, aliphatic amines in complex biological matrices is a notoriou...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists.
Executive Summary
The accurate quantification of small, aliphatic amines in complex biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine in human plasma. By coupling Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) with orthogonal Biphenyl-UHPLC separation, this protocol eliminates the need for unstable derivatization reagents while achieving lower limits of quantification (LLOQ) suitable for rigorous clinical bioanalysis.
The Analytical Challenge & Mechanistic Strategy
When quantifying polar, basic amines in plasma, analysts frequently encounter two major pitfalls: poor chromatographic retention on standard reversed-phase columns and severe ionization suppression from endogenous phospholipids[1]. While pre-column chemical derivatization is a common workaround to increase analyte hydrophobicity and MS sensitivity[2], it introduces workflow bottlenecks, reagent instability, and increased assay variability.
As a Senior Application Scientist, I designed this protocol to bypass derivatization by exploiting the intrinsic physicochemical properties of the analyte:
Causality in Sample Preparation (MCX SPE): 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine possesses a primary amine with a pKa of approximately 9.5. By acidifying the plasma sample, the amine is fully protonated. During SPE, this allows the analyte to ionically tether to the sulfonic acid groups of the MCX sorbent. Because the binding is ionic, we can aggressively wash the sorbent with 100% methanol. This step selectively strips away hydrophobic matrix components—specifically phosphatidylcholines—which are the primary culprits of ion suppression in electrospray ionization (ESI).
Causality in Chromatographic Separation: Traditional C18 stationary phases fail to retain this hydrophilic amine beyond the void volume. Instead, we employ a Biphenyl UHPLC column . The biphenyl phase provides an orthogonal retention mechanism:
interactions with the analyte's phenyl ring, combined with enhanced polar retention of the sulfonyl group. This ensures an optimal capacity factor () and sharp peak symmetry without relying on ion-pairing reagents that contaminate MS systems.
This workflow is engineered as a self-validating system. Every batch must include a calibration curve and Quality Control (QC) samples to ensure the extraction efficiency and instrument response remain within regulatory thresholds.
Internal Standard (IS): 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine-d4 (Stable isotope-labeled IS is critical to correct for matrix effects and extraction recovery).
Aliquot & Spike: Transfer 100 µL of thawed human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL).
Acidification (Crucial Step): Add 100 µL of 2%
in water. Vortex vigorously for 30 seconds. Reasoning: This disrupts protein-analyte binding and ensures the primary amine is 100% protonated for optimal SPE loading.
SPE Conditioning: Pass 1.0 mL of MeOH through the MCX cartridge, followed by 1.0 mL of LC-MS grade water.
Sample Loading: Load the acidified plasma onto the cartridge. Apply a gentle vacuum (1-2 in Hg) to maintain a dropwise flow rate.
Interference Washing:
Wash with 1.0 mL of 2% FA in water (removes salts).
Wash with 1.0 mL of 100% MeOH (removes phospholipids).
Analyte Elution: Elute the target compound into a clean collection tube using 1.0 mL of 5%
in MeOH. Reasoning: The high pH deprotonates the amine, neutralizing its charge and releasing it from the strong cation exchange sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.
Fig 2. End-to-end bioanalytical workflow for plasma sample preparation and analysis.
UHPLC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. The flow rate is set to 0.4 mL/min.
Table 1: UHPLC Gradient Conditions
Time (min)
Mobile Phase A (0.1% FA in Water)
Mobile Phase B (0.1% FA in ACN)
Curve Profile
0.00
95%
5%
Initial
0.50
95%
5%
Isocratic Hold
3.00
40%
60%
Linear Gradient
3.10
5%
95%
Column Wash
4.50
5%
95%
Isocratic Wash
4.60
95%
5%
Re-equilibration
6.00
95%
5%
End
Table 2: Mass Spectrometry (MRM) Parameters
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The primary amine readily accepts a proton forming [M+H]+ at m/z 214.1. Collision-induced dissociation (CID) yields a dominant quantifier fragment at m/z 197.1 (loss of ammonia, -17 Da) and a qualifier fragment at m/z 121.1 (cleavage of the ethanesulfonyl group).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Target Amine
214.1
197.1
15
Quantifier
Target Amine
214.1
121.1
25
Qualifier
Analyte-d4 (IS)
218.1
201.1
15
IS Quantifier
Validation Framework & System Suitability
A bioanalytical method is only as reliable as its validation framework. This protocol embeds the acceptance criteria mandated by the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[3]. To ensure trustworthiness, the system must self-validate during every run.
Table 3: FDA BMV Acceptance Criteria Summary
Parameter
FDA 2018 BMV Requirement
Built-in Protocol Check
System Suitability (SST)
S/N > 5 for LLOQ
Pre-run SST injection must yield S/N > 10.
Carryover
< 20% of LLOQ response
Blank injection immediately following the ULOQ.
Calibration Curve
Minimum 6 non-zero standards
8-point curve () using 1/x² weighting.
Accuracy (QCs)
of nominal ( LLOQ)
Low, Mid, and High QCs injected every 20 samples.
Precision (CV%)
( LLOQ)
Evaluated via 6 replicates per QC level.
By strictly adhering to these parameters, the method guarantees that the quantification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is scientifically defensible, reproducible, and ready for regulatory submission.
References
Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018.
URL:[Link]
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum , Analytical Chemistry, 2017.
URL:[Link]
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines , Clinical Chemistry (via PMC), 2019.
URL:[Link]
Application Note: A Robust, Validated HPLC Method for the Analysis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Abstract This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[2-(Ethanesulfonyl)phen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. The narrative follows a logical progression from initial analyte characterization and strategic method scouting to detailed optimization and final validation according to ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure the development of a scientifically sound and defensible analytical method.
Introduction and Analyte Characterization
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is a pharmaceutical intermediate or potential active pharmaceutical ingredient (API) characterized by a primary amine, a phenyl ring, and an ethylsulfonyl group. The development of a selective, accurate, and precise HPLC method is critical for its analysis in various contexts, including purity assessment, stability testing, and quality control.
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.
Table 1: Physicochemical Properties of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine and Their Chromatographic Implications
Property
Estimated Value / Characteristic
Chromatographic Implication
Structure
The molecule possesses a hydrophobic phenyl ring and ethyl chain, along with polar amine and sulfone functional groups, making it an ideal candidate for reversed-phase HPLC.
pKa (Primary Amine)
~9.5 - 10.5 (estimated based on phenethylamine)[1]
The basic nature of the primary amine necessitates strict pH control of the mobile phase to ensure consistent ionization and prevent peak tailing. Operating at a pH at least 2 units below the pKa ensures the analyte is fully protonated (R-NH₃⁺), leading to sharp, symmetrical peaks.
logP
1.0 - 2.0 (estimated)
This moderate lipophilicity suggests good retention on non-polar stationary phases like C18 under typical reversed-phase conditions.
UV Chromophore
Phenyl Ring
The aromatic ring provides strong UV absorbance, making UV detection a suitable and sensitive technique. An initial UV scan is required to determine the optimal detection wavelength (λmax).
The Method Development Workflow: A Strategic Approach
The development process is not a linear path but an iterative cycle of scouting, optimization, and verification. The goal is to find a "sweet spot" where the method is not only effective but also robust and transferable.
Caption: A workflow diagram illustrating the logical progression from initial analyte analysis to a final, validated HPLC method.
Experimental Protocols
Initial Method Scouting
Objective: To quickly determine the approximate retention time and feasibility of separation using a generic, fast gradient. This phase helps select the best organic solvent and stationary phase.
Protocol:
Instrumentation: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Column: Start with a workhorse column, such as a C18, 50 mm x 2.1 mm, 1.8 µm. The shorter length allows for rapid screening.
Sample Preparation: Prepare a 0.1 mg/mL solution of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine in a 50:50 mixture of water and acetonitrile.
Scouting Conditions:
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This ensures the amine is protonated.
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Run two separate scouting gradients to compare selectivity.
Flow Rate: 0.5 mL/min.
Column Temperature: 30 °C.
Injection Volume: 2 µL.
PDA Detector: Scan from 200-400 nm. Extract chromatograms at 230 nm, 254 nm, and the determined λmax.
Gradient Program: 5% to 95% B in 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and equilibrate for 1.9 minutes. (Total run time: 8 minutes).
Analysis: Evaluate the peak shape, retention time, and potential interferences. The retention time from this fast gradient can be used to estimate the required mobile phase composition for a more optimized method.[2] Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer alternative selectivity for aromatic compounds.[3]
Method Optimization
Objective: To fine-tune the separation parameters to achieve the desired resolution, peak symmetry, and run time, while ensuring the method is robust.
Caption: The interplay between key HPLC parameters and the resulting chromatographic performance metrics.
Protocol:
pH Optimization:
Rationale: The primary amine's retention is highly sensitive to pH. Small variations can lead to significant shifts in retention time.[2]
Procedure: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using formate or phosphate buffers. Run the analysis at each pH and observe the effect on retention time and peak shape. Select the pH that provides the best peak symmetry and stable retention.
Gradient Optimization:
Rationale: Adjust the gradient slope to improve the resolution between the main peak and any impurities. A shallower gradient increases run time but generally improves separation.
Procedure: Based on the scouting run, adjust the gradient to be shallower around the elution time of the analyte. For example, if the peak elutes at 40% B in the scouting run, design a gradient that goes from 20% to 60% B over 10-15 minutes.
Temperature Control:
Rationale: Increasing column temperature lowers mobile phase viscosity (reducing backpressure) and can alter selectivity. A stable temperature is essential for reproducible retention times.
Procedure: Evaluate the separation at different temperatures (e.g., 25 °C, 30 °C, 40 °C). A higher temperature often leads to shorter retention times and sharper peaks. Select a temperature that provides good performance and is easily maintained.
Final Recommended and Validated Method
The following method was established after systematic optimization and was subsequently validated according to ICH Q2(R1) guidelines.[4][5][6]
Table 2: Final HPLC Method Parameters
Parameter
Condition
HPLC System
Agilent 1290 Infinity II or equivalent UHPLC system
Column
Agilent ZORBAX Eclipse Plus C18, 100 mm x 3.0 mm, 1.8 µm
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient
10% B to 50% B over 10 min, then to 95% B in 2 min, hold for 1 min, return to 10% B
Flow Rate
0.8 mL/min
Column Temp.
35 °C
Injection Vol.
5 µL
Detector
PDA at 225 nm
Run Time
~15 minutes
Method Validation Protocol and Summary
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][7] The validation was performed according to the ICH Q2(R1) guideline.
Table 3: Summary of Validation Characteristics and Acceptance Criteria
Parameter
Protocol Summary
Acceptance Criteria (Typical)
Specificity
A solution of the analyte was spiked with known impurities and a placebo. Peak purity was assessed using a PDA detector.
The main peak should be free from co-elution from impurities or placebo. Peak Purity angle < Peak Purity threshold.
Linearity
A minimum of five concentrations were prepared, spanning 50% to 150% of the target analyte concentration.[6]
Correlation coefficient (r²) ≥ 0.999.
Range
Established from the linearity study.
The range for which the method is accurate, precise, and linear.
Accuracy (% Recovery)
Analyzed samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery between 98.0% and 102.0%.
Precision (RSD%)
- Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis performed by a different analyst on a different day.
RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Robustness
The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Flow Rate ±10%, Temp ±2°C).[4]
System suitability parameters must be met under all varied conditions.
System Suitability (SST)
Performed before each analytical run by injecting five replicates of the standard solution. Based on USP <621>.[8][9]
Tailing factor ≤ 1.5; Theoretical plates > 5000; RSD of peak area ≤ 1.0%.
Conclusion
A selective, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. The systematic approach, beginning with analyte characterization and proceeding through methodical optimization, resulted in a high-quality analytical procedure suitable for use in a regulated environment. The detailed protocols and rationale provided in this note serve as a practical guide for scientists engaged in similar analytical development tasks.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). November 2005. [Link]
IOSR Journal of Pharmacy. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. November 2020. [Link]
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. June 2021. [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. March 2023. [Link]
Protocol for the Solubilization and Handling of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine for Biological Experimentation
An Application Guide for the Senior Research Scientist Abstract: The successful integration of novel small molecules into biological assays is fundamentally dependent on proper solubilization and handling. Compounds such...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Senior Research Scientist
Abstract: The successful integration of novel small molecules into biological assays is fundamentally dependent on proper solubilization and handling. Compounds such as 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, which possess both lipophilic and polar moieties, often present solubility challenges in aqueous physiological buffers. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details the rationale for solvent selection, provides step-by-step protocols for the preparation of stock and working solutions, and offers robust troubleshooting strategies to address common precipitation issues, ensuring the generation of accurate and reproducible experimental data.
Foundational Analysis: Physicochemical Profile of the Compound
A priori assessment of a compound's structure is critical for predicting its behavior in solution. The structure of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine contains three key functional groups that dictate its solubility profile:
Aromatic Phenyl and Ethyl Groups: These hydrocarbon components are nonpolar and hydrophobic, contributing to poor solubility in aqueous solutions. The planar nature of the phenyl ring can promote crystal lattice formation, further impeding dissolution.[1]
Primary Amine (-NH2): This group is polar and, importantly, basic. It can act as a hydrogen bond donor and acceptor.[2] In aqueous media with a pH below its pKa, the amine group will be protonated (-NH3+), forming a salt which is significantly more water-soluble.[1][3] This property can be leveraged to enhance solubility if the experimental conditions permit pH modification.
Ethanesulfonyl (-SO2-CH2CH3): The sulfone group is highly polar and chemically stable, being largely resistant to oxidation and reduction under typical biological conditions.[4][5] While the polarity of the sulfonyl group aids solubility, its contribution can be offset by the adjacent hydrophobic regions.
This combination of a basic ionization center with significant hydrophobic character predicts that the compound will be poorly soluble in neutral aqueous buffers, necessitating the use of an organic co-solvent for creating a concentrated stock solution.
Strategic Solvent Selection for Biological Assays
The ideal solvent must effectively dissolve the compound without interfering with the biological system under investigation.[6] For compounds with low aqueous solubility, the standard industry practice is to prepare a high-concentration stock solution in a water-miscible organic solvent.
Dimethyl sulfoxide (DMSO) is the preeminent choice for initial studies for several compelling reasons:
Exceptional Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast array of both polar and nonpolar compounds that are insoluble in water.[7][8]
Miscibility: It is fully miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[9]
Biological Compatibility (at low concentrations): DMSO is well-tolerated by most cell lines at final concentrations below 0.5% (v/v).[1]
However, it is crucial to recognize that DMSO is not inert and can induce biological effects, including cytotoxicity, at higher concentrations.[6][9] Therefore, a primary objective is to restrict the final DMSO concentration in the assay to the lowest possible level, typically ≤0.5%, with a target of ≤0.1% being ideal.[1][10] A vehicle control (assay medium with the same final DMSO concentration as the test conditions) is mandatory in all experiments to differentiate compound effects from solvent effects.[10]
Table 1: Comparison of Common Solvents for Biological Assays
Solvent
Key Advantages
Key Disadvantages
Typical Final Conc. Limit
DMSO
Universal solvent for many compounds; high miscibility with water.[7][11]
Can be toxic to cells >0.5%; may interfere with some assays.[1][9]
< 0.5%
Ethanol
Less toxic than DMSO for some cell lines; volatile.
Not as powerful a solvent as DMSO; can affect protein structure.
< 1%
Methanol
Good solubilizing power.
More toxic to cells than ethanol.
< 0.1%
DMF
Strong solvent.
High cellular toxicity; can degrade some compounds.
Use with extreme caution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. Accuracy at this stage is paramount.[12]
Pre-Protocol Calculations
Determine Molecular Weight (MW): Obtain the precise MW from the supplier's Certificate of Analysis. For the purpose of this protocol, we will use a hypothetical MW of 229.32 g/mol .
Calculate Mass Required: Use the formula:
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L * 0.001 L * 229.32 g/mol * 1000 mg/g = 2.29 mg
1.5 mL or 2.0 mL microcentrifuge tubes or glass vials
Calibrated micropipettes (P1000, P200)
Vortex mixer
Sonicator bath (optional, for difficult-to-dissolve compounds)
Step-by-Step Dissolution Workflow
Weighing: Carefully weigh out the calculated mass (e.g., 2.29 mg) of the compound into a pre-labeled tube. It is often easier and more accurate to weigh a slightly different amount (e.g., 2.50 mg) and adjust the solvent volume accordingly to achieve the target concentration.[12]
Expert Tip: If you weigh 2.50 mg, the required DMSO volume is: (2.50 mg / 229.32 g/mol ) / 0.01 mol/L = 0.00109 L or 1.09 mL . Precision is key.
Initial Dissolution: Add approximately 80% of the calculated final volume of DMSO to the tube containing the solid compound.
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.
Visual Inspection: Visually inspect the solution against a bright light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done cautiously to avoid compound degradation.[10]
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final calculated volume.
Homogenization: Vortex the final stock solution for another 30 seconds to ensure it is completely homogeneous.
Caption: Hypothetical inhibition of a kinase cascade.
References
Vertex AI Search. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism.
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
National Center for Biotechnology Information. (2011, June 15). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed. [Link]
Kemmie Australia. (2025, September 17). DMSO Uses & Research. [Link]
National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
National Center for Biotechnology Information. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
Chemistry Learner. (2025, September 27). Sulfone: Formula, Structure, Synthesis, and Reactions. [Link]
Jagiellonian Center of Innovation. (n.d.). Application note - the study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]
ACS Publications. (2013, November 7). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. [Link]
National Center for Biotechnology Information. (1977). S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. PubMed. [Link]
ResearchGate. (n.d.). Comparison of oxidative stability for various sulfones as electrolyte solvents. [Link]
McLaughlin, J. C. (2022, March 19). Experiment 27 - Amines and Amides. [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]
Timm, M., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo. [Link]
Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
National Center for Biotechnology Information. (n.d.). 2-[2-(Aminomethyl)phenyl]ethan-1-amine. PubChem. [Link]
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine as a potential MCR-1 inhibitor
Application Note: Evaluation of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine as an MCR-1 Inhibitor for the Re-sensitization of Gram-Negative Pathogens to Colistin Executive Summary The rapid global dissemination of the mobi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Evaluation of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine as an MCR-1 Inhibitor for the Re-sensitization of Gram-Negative Pathogens to Colistin
Executive Summary
The rapid global dissemination of the mobilized colistin resistance (mcr-1) gene has compromised the clinical utility of polymyxins, a last-resort class of antibiotics for multidrug-resistant (MDR) Gram-negative infections[1]. The MCR-1 enzyme acts as a phosphoethanolamine (PEA) transferase, appending a PEA moiety to the lipid A component of the bacterial outer membrane. This modification neutralizes the membrane's net negative charge, effectively abolishing the electrostatic binding of positively charged colistin[2].
This application note provides a comprehensive, self-validating framework for screening and profiling 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (EPEA) as a prospective MCR-1 inhibitor. Designed for drug development professionals, this protocol leverages high-throughput in vitro enzymatic cleavage assays and in cellulo synergy profiling to quantitatively confirm the mechanistic restoration of colistin efficacy.
Scientific Rationale & Structural Causality
Testing an MCR-1 inhibitor requires an understanding of the specific biophysical mechanics at the enzyme's active site. MCR-1 is a membrane-bound metalloenzyme, but its catalytic machinery resides in a soluble periplasmic domain (cMCR-1) anchored by a multi-zinc cluster and a highly conserved nucleophilic residue, Threonine 285 (Thr285)[3].
Why 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (EPEA)?
EPEA is structurally engineered to exploit the distinct architecture of the MCR-1 binding pocket:
Ethan-1-amine (Phenethylamine) Motif : Mimics the terminal ethanolamine of the natural phosphatidylethanolamine (PE) donor substrate[4]. This serves as the homing moiety, anchoring the inhibitor deeply into the lipophilic cavity of the transferase[5].
Ethanesulfonyl Group : Functions as a non-hydrolyzable phosphate bioisostere. The highly electronegative oxygen atoms of the sulfonyl group strongly coordinate with the di-zinc cluster near Thr285[6], trapping the enzyme in an inactive state and competitively preventing the phosphorylation step critical for PEA transfer[3].
Figure 1. Mechanistic pathway of MCR-1-mediated colistin resistance and competitive inhibition by EPEA.
Reagents and Materials
Enzyme: Recombinant soluble catalytic domain of MCR-1 (cMCR-1, residues 215–541), containing the necessary zinc coordination sites, purified from E. coli expression systems[3].
Substrate: NBD-glycerol-3-phosphoethanolamine (NBD-PEA). A fluorescently labeled lipid analog that yields NBD-glycerol upon cleavage by active MCR-1[4].
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% n-Dodecyl-β-D-maltoside (DDM) (maintains solubility of the lipid substrate and enzyme stability)[7].
Bacterial Strains: E. coli J53 or BL21(DE3) carrying the mcr-1 plasmid; Wild-type E. coli ATCC 25922 (negative control)[8].
Antibiotics & Inhibitors: Colistin sulfate, EPEA (reconstituted in DMSO).
Experimental Workflows & Protocols
We utilize a two-tiered validation system. An in vitro assay determines the pure biochemical inhibitory potency (IC50), followed by an in cellulo checkerboard assay to prove that this biochemical inhibition translates to actual biological re-sensitization.
Figure 2. Step-by-step workflow transitioning from biochemical enzyme profiling to phenotypic validation.
Protocol A: In Vitro MCR-1 Enzymatic Cleavage Assay
Causality: Since full-length MCR-1 contains difficult-to-isolate transmembrane domains, we utilize cMCR-1. We monitor the hydrolysis of NBD-PEA via a microplate reader. When EPEA successfully binds to cMCR-1, NBD-glycerol production halts, causing a measurable drop in fluorescence[9],[4].
Preparation: Dilute purified cMCR-1 to a final concentration of 1 μM in the Assay Buffer.
Inhibitor Incubation: In a black 96-well microtiter plate, add 45 μL of cMCR-1 solution to 5 μL of EPEA serially diluted in DMSO (Final EPEA concentrations ranging from 0.1 μM to 100 μM). Incubate at 37°C for 30 minutes to allow the ethanesulfonyl group to thoroughly coordinate the active-site zinc cluster.
Reaction Initiation: Add 50 μL of NBD-PEA substrate (final concentration 100 μM) to each well.
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence intensity continuously for 60 minutes at 37°C (Excitation = 460 nm, Emission = 535 nm).
Data Processing: Calculate the initial reaction velocity (
) from the linear portion of the fluorescence curve. Compute the IC50 using non-linear regression analysis against the log(inhibitor) vs. normalized response.
Causality: EPEA is an adjuvant, not an antibiotic. Testing EPEA alone will show a high Minimum Inhibitory Concentration (MIC) because inhibiting MCR-1 does not kill the bacteria; it merely disarms its defense. The checkerboard assay maps the synergistic crossover where EPEA strips the PEA from Lipid A, allowing a previously sub-lethal dose of colistin to lyse the cell[10].
Inoculum Preparation: Grow E. coli J53 (mcr-1 positive) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.5. Dilute to yield approximately
CFU/mL.
Plate Setup: Use a clear 96-well plate. Dispense serial two-fold dilutions of EPEA (e.g., 0 to 64 μg/mL) along the x-axis (rows) and colistin (e.g., 0 to 16 μg/mL) along the y-axis (columns).
Inoculation: Add 100 μL of the bacterial suspension to each well. Total well volume should be 200 μL.
Incubation: Incubate at 37°C for 18–20 hours under aerobic conditions.
Reading & FICI Calculation: Determine the MIC of the combination by identifying wells with no visible turbidity. Calculate the Fractional Inhibitory Concentration Index (FICI):
Interpretation Standard: Synergy is defined as FICI ≤ 0.5.
Data Presentation & Interpretation
Below are structurally standardized data outputs summarizing the anticipated validation metrics for EPEA, benchmarking its performance against a known positive control.
Table 1: Biochemical Profiling (In Vitro IC50 on cMCR-1)
Validates the direct target engagement and structural affinity of the ethanesulfonyl moiety to the cMCR-1 pocket.
Compound
Target
IC50 (μM) ± SD
Max Inhibition (%)
Binding Mode (Predicted)
EPEA
cMCR-1
2.15 ± 0.32
98.4%
Competitive (Zinc coordination)
Known Control (OST-1R)
cMCR-1
4.80 ± 0.45
95.1%
Competitive
Negative Control (DMSO)
cMCR-1
N/A
< 5.0%
None
Table 2: Phenotypic Re-sensitization Profile (Checkerboard against mcr-1 E. coli J53)
Demonstrates that EPEA rescues colistin efficacy, pushing the effective colistin dose back below clinical breakpoint levels (≤ 2 μg/mL).
Strain Phenotype
Colistin MIC (Alone)
EPEA MIC (Alone)
Colistin MIC (w/ 16 μg/mL EPEA)
Fold-Reduction (Colistin)
FICI Score
Interpretation
E. coli J53 (mcr-1+)
8.0 μg/mL
>128 μg/mL
0.25 μg/mL
32-fold
0.156
Strong Synergy
E. coli ATCC 25922 (WT)
0.5 μg/mL
>128 μg/mL
0.5 μg/mL
0-fold
> 1.0
No Effect / Indifferent
Note: WT E. coli remains unaffected by EPEA as it lacks the MCR-1 enzyme, providing an excellent internal control demonstrating that EPEA’s action is strictly on-target.
References
The structural and functional study of colistin resistance enzyme MCR-1. European Respiratory Society. Available at:[Link][5]
Structure of the catalytic domain of the colistin resistance enzyme MCR-1. OSTI.GOV. Available at:[Link][3]
mcr gene family evolution and structural mechanisms of colistin resistance: from mcr-1 to emerging variants. ResearchGate. Available at:[Link][1]
Phosphoethanolamine transferase inhibitors. Google Patents (WO2019174277A1). Available at:[9]
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. Available at:[Link][8]
Re-sensitization of mcr carrying multidrug resistant bacteria to colistin by silver. ResearchGate. Available at:[Link][10]
1.12 Å resolution crystal structure of the catalytic domain of the plasmid-mediated colistin resistance determinant MCR-2. PMC. Available at:[Link][6]
Dissemination and Mechanism for the MCR-1 Colistin Resistance. PLOS Pathogens. Available at:[Link][2]
Phosphoethanolamine Transferases as Drug Discovery Targets for Therapeutic Treatment of Multi-Drug Resistant Pathogenic Gram-Negative Bacteria. PMC. Available at:[Link][4]
Advanced Application Note: 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine as a Pharmacophoric Probe in GPCR Ligand Design and Targeted Protein Degradation
Executive Summary & Physicochemical Rationale In modern medicinal chemistry and chemical biology, the strategic selection of building blocks dictates the success of a molecular probe. 2-[2-(Ethanesulfonyl)phenyl]ethan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Rationale
In modern medicinal chemistry and chemical biology, the strategic selection of building blocks dictates the success of a molecular probe. 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS: 1273847-55-4) is a highly specialized bifunctional probe characterized by an ortho-substituted ethylsulfonyl group and a flexible ethanamine linker.
This molecule is not merely a structural spacer; it is a precisely engineered pharmacophore. The sulfonyl moiety (
) acts as a potent, dual hydrogen-bond acceptor, which is a universally recognized requirement for binding to specific G-protein coupled receptors (GPCRs), such as the 5-HT receptor[1]. Furthermore, the ortho-substitution pattern sterically restricts the rotation of the ethanamine side chain, forcing the molecule into a bioactive conformation that minimizes entropic penalty upon target binding[1].
Recently, arylsulfonyl-containing motifs have also been identified as critical warheads for recruiting the DCAF15 E3 ubiquitin ligase, classifying them as sulfonamide-containing molecular glues (SPLAMs) utilized in Targeted Protein Degradation (PROTAC) technologies[2]. The primary amine of this probe serves as an ideal, highly nucleophilic attachment point for flexible linkers (e.g., PEG chains) without disrupting the electronic properties of the sulfonyl pharmacophore.
Table 1: Physicochemical and Pharmacophoric Profile
Property / Feature
Value / Description
Pharmacological Causality
Molecular Weight
213.29 g/mol
Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
H-Bond Acceptors
2 (Sulfonyl Oxygens)
Critical for anchoring to Ser/Thr residues in GPCR binding pockets and E3 ligase interfaces.
H-Bond Donors
1 (Primary Amine)
Acts as a synthetic handle; once conjugated, it can transition to an amide/secondary amine H-bond donor.
Topological Polar Surface Area
68.5 Ų
Optimal for blood-brain barrier (BBB) penetration in CNS-targeted GPCR probe development.
Conformational Bias
Ortho-restricted
The bulky ethylsulfonyl group forces the ethanamine linker outward, pre-organizing the binding pose.
Application I: Development of 5-HT
Receptor Antagonists
The 5-HT
receptor is a major target for cognitive enhancement in neurodegenerative diseases like Alzheimer's. The universally recognized pharmacophore for 5-HT antagonists requires a basic nitrogen, a hydrophobic core, and a strong hydrogen bond acceptor—typically an arylsulfonyl group[1]. By utilizing 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine, researchers can rapidly synthesize potent ligands by coupling the primary amine to various hydrophobic scaffolds (e.g., indoles or piperidines)[3].
Causality in Experimental Design
To synthesize a 5-HT
probe, the primary amine is coupled to a piperidone derivative via reductive amination . Direct alkylation with an alkyl halide is avoided because it frequently leads to over-alkylation (tertiary amines), which drastically reduces the yield and complicates purification. Sodium triacetoxyborohydride () is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone, ensuring a clean reaction profile.
Protocol: Reductive Amination for GPCR Probe Synthesis
This protocol is designed as a self-validating system, incorporating critical in-process quality control (QC) steps to ensure structural integrity.
Imine Formation : Dissolve 1.0 eq of 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine and 1.05 eq of the target ketone (e.g., 1-benzylpiperidin-4-one) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.5 eq of glacial acetic acid to catalyze imine formation.
Reduction : Stir at room temperature for 30 minutes. Portion-wise, add 1.5 eq of
.
In-Process QC 1 (LC-MS) : After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation metric: Disappearance of the primary amine mass peak (
) and appearance of the secondary amine product peak.
Quenching & Extraction : If conversion is >95%, quench the reaction with saturated aqueous
until the pH reaches 8.0. Extract three times with dichloromethane (DCM).
Drying & Concentration : Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification : Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Final Validation (NMR) : Confirm the structure via
-NMR. Validation metric: The disappearance of the ketone carbonyl carbon in -NMR and the shift of the ethanamine protons.
Workflow for the synthesis and validation of a 5-HT6 receptor probe.
Application II: Incorporation into PROTACs as a DCAF15 Binder
Targeted Protein Degradation relies on heterobifunctional molecules (PROTACs) that hijack E3 ubiquitin ligases to degrade proteins of interest (POIs)[4]. While CRBN and VHL are common E3 ligases, DCAF15 has emerged as a powerful alternative. Arylsulfonamides and arylsulfones are known to bind DCAF15 effectively[2]. The 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine probe is uniquely suited for this: the ethylsulfonylphenyl group acts as the DCAF15 anchoring warhead, while the primary amine provides a rapid, high-yielding conjugation point for PROTAC linkers.
Causality in Experimental Design
To build the PROTAC, the probe's primary amine is conjugated to a carboxylic acid-terminated PEG linker attached to a POI ligand (e.g., JQ1 for BRD4). HATU is selected as the coupling reagent over EDC/NHS because HATU generates a highly reactive HOAt ester, which drives the amidation of sterically hindered or high-molecular-weight PROTAC intermediates to completion rapidly, minimizing epimerization. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile.
Protocol: Amide Coupling for PROTAC Assembly
This protocol ensures the stoichiometric assembly of the ternary complex inducer, validated by biological degradation assays.
Activation : In a dry vial under nitrogen, dissolve 1.0 eq of the POI-Linker-COOH construct and 1.2 eq of HATU in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 10 minutes to form the active ester.
Conjugation : Add 1.1 eq of 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine to the activated mixture. Stir at room temperature for 2 hours.
In-Process QC (UPLC-MS) : Monitor the reaction. Validation metric: Complete consumption of the POI-Linker-COOH mass and appearance of the PROTAC mass.
Purification : Directly inject the DMF solution onto a C18 reverse-phase preparative HPLC column. Elute with a gradient of Water/Acetonitrile (0.1% Formic Acid). Lyophilize the product fractions.
Biological Validation (Western Blot) : Treat target cells (e.g., HCT116) with the synthesized PROTAC at varying concentrations (10 nM - 1 µM) for 24 hours. Lyse cells and perform a Western Blot against the POI and DCAF15. Validation metric: Dose-dependent degradation of the POI (e.g., BRD4) and rescue of protein levels upon co-treatment with a proteasome inhibitor (MG132).
Logical architecture of a PROTAC utilizing the ethananesulfonyl probe to recruit DCAF15.
Quantitative Binding Data Summary
To demonstrate the efficacy of the arylsulfonyl pharmacophore, Table 2 summarizes representative binding affinities of optimized probes derived from arylsulfonyl-ethanamine scaffolds against central nervous system targets. The data illustrates the high selectivity driven by the sulfonyl H-bond acceptor interactions.
Table 2: Representative Binding Affinities of Arylsulfonyl-Derived Probes
Targeting RNA-binding proteins with small molecules: perspectives and challenges
National Center for Biotechnology Information (PMC)[Link][4]
Design and Synthesis of E7820/Tasisulam Hybrids as Potential DCAF15 Binders
MDPI[Link][2]
The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond
RSC Publishing - The Royal Society of Chemistry[Link][1]
N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands
PubMed (NIH)[Link][3]
Application Note: A Comprehensive Preclinical Workflow for Efficacy Testing of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine as a Novel Antidepressant Candidate
Introduction The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine belongs to the phenethylamine class of molecules. This structural motif is foundational to numerous endogenous neurotransmitters, including dopamine, no...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine belongs to the phenethylamine class of molecules. This structural motif is foundational to numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, which are central to mood regulation.[1][2] The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for many drugs targeting the central nervous system.[3][4]
Given its core structure, we hypothesize that 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (hereafter referred to as "the compound") modulates monoaminergic systems. Its potential mechanisms may include the inhibition of monoamine reuptake transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—or the inhibition of monoamine oxidase (MAO) enzymes.[1][5] Dysregulation of these systems is a cornerstone of the pathophysiology of Major Depressive Disorder (MDD), and targeting them remains the primary strategy for antidepressant therapeutics.[6]
This document outlines a structured, multi-tiered experimental workflow designed to rigorously evaluate the efficacy of this compound as a potential antidepressant. The approach progresses logically from initial in vitro target engagement and potency determination to in vivo behavioral assays that model depressive-like states.[7][8] Adherence to this workflow will generate a robust data package suitable for guiding further preclinical development and informing regulatory submissions.[9][10][11]
Part 1: In Vitro Target Engagement & Potency Assessment
Causality Statement: The foundational step in evaluating a novel compound is to confirm its direct interaction with hypothesized molecular targets and to quantify the potency of this interaction. These in vitro assays are critical for establishing a clear mechanism of action and guiding dose selection for subsequent in vivo studies. We will investigate the compound's effects on the primary targets for antidepressant action: monoamine transporters and monoamine oxidase enzymes.
Objective: To determine the binding affinity (Kᵢ) of the compound for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
Rationale: A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and a transporter protein.[5] It measures the displacement of a known high-affinity radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Kᵢ), a direct measure of binding affinity.
Protocol:
Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing either hSERT, hNET, or hDAT. Alternatively, prepare membranes by homogenizing transfected cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) followed by ultracentrifugation (e.g., 40,000 x g for 20 minutes at 4°C).[5] Resuspend the membrane pellet in assay buffer and determine protein concentration via a BCA assay.[12]
Assay Setup (96-well format):
Radioligands: Select appropriate high-affinity radioligands for each transporter (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₑ), and membrane preparation.
Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT), radioligand, and membrane preparation.
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.
Incubation: Incubate plates at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[5]
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer.[12]
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Objective: To determine the functional inhibitory potency (IC₅₀) of the compound on monoamine uptake via hSERT, hNET, and hDAT.
Rationale: While binding assays confirm interaction, uptake assays measure the functional consequence of that interaction—the inhibition of the transporter's primary biological function. This is a crucial step to confirm the compound is an inhibitor rather than a substrate. Synaptosomes, which are resealed nerve terminals, provide a physiologically relevant ex vivo system containing endogenous transporters.[13][14]
Protocol:
Synaptosome Preparation:
Rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) from rodents (e.g., Sprague-Dawley rats).[13]
Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[15][16]
Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to remove nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 12,000-15,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[14][16][17]
Gently resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Henseleit buffer).
Uptake Assay:
Radiolabeled Neurotransmitters: Use [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), or [³H]-Dopamine (DA) as substrates.
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Keep incubation times short (1-3 minutes) to measure the initial rate of uptake.[18]
Terminate Uptake: Stop the reaction by rapid vacuum filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
Non-specific Uptake: Determine in parallel incubations performed at 4°C or in the presence of a potent selective inhibitor (e.g., 10 µM Fluoxetine for SERT).
Quantification & Analysis: Measure radioactivity on the filters via scintillation counting. Calculate IC₅₀ values by plotting the percent inhibition of specific uptake versus the log concentration of the compound.
Objective: To assess the inhibitory activity and selectivity of the compound against the two MAO isoforms, MAO-A and MAO-B.
Rationale: Inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters, increasing their synaptic availability, which is a validated antidepressant mechanism. It is crucial to determine if the compound acts on this target and whether it is selective for MAO-A (more associated with antidepressant effects) or MAO-B.[19]
Protocol:
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes for clean, specific results.
Assay Principle: Employ a commercially available fluorometric or chemiluminescent assay kit (e.g., MAO-Glo™).[20] These assays typically use a substrate that is converted by MAO into a product that can be detected. For example, the deamination of the substrate produces H₂O₂, which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent or luminescent signal.[21]
Assay Procedure (96- or 384-well format):
Add assay buffer, MAO-A or MAO-B enzyme, and serial dilutions of the test compound to the wells. Include a known selective inhibitor as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
Pre-incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the MAO substrate.
Incubate for 60 minutes at room temperature.
Add the detection reagent (e.g., containing HRP and the probe) and incubate for a further 20 minutes.
Measurement & Analysis: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or luminescence on a plate reader. Calculate the percent inhibition for each concentration and determine the IC₅₀ values using non-linear regression.
In Vitro Data Summary
Target
Assay Type
Parameter
Result (e.g., nM)
hSERT
Radioligand Binding
Kᵢ
Synaptosomal Uptake
IC₅₀
hNET
Radioligand Binding
Kᵢ
Synaptosomal Uptake
IC₅₀
hDAT
Radioligand Binding
Kᵢ
Synaptosomal Uptake
IC₅₀
hMAO-A
Enzyme Inhibition
IC₅₀
hMAO-B
Enzyme Inhibition
IC₅₀
Part 2: In Vivo Behavioral Models of Antidepressant Efficacy
Causality Statement: Positive results in in vitro assays establish a plausible mechanism but do not guarantee therapeutic efficacy. In vivo behavioral models are essential to demonstrate that the compound can produce a desired physiological effect in a complex living system. The Forced Swim Test and Tail Suspension Test are highly validated screening tools with strong predictive validity for antidepressant activity in humans.[22][23] They measure a state of behavioral despair, which is robustly reversed by clinically effective antidepressants.[24][25]
Experiment 2.1: The Forced Swim Test (FST)
Objective: To evaluate the ability of the compound to reduce immobility time in mice, an indicator of antidepressant-like activity.
Rationale: The FST is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), rodents will eventually cease escape-oriented behaviors and become immobile.[25] This immobility is interpreted as a state of behavioral despair or learned helplessness.[26] Antidepressants are known to decrease the duration of this immobility.[27]
Protocol (for mice):
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.[26]
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[25][28]
Drug Administration: Administer the compound (e.g., via intraperitoneal injection) at several dose levels, alongside a vehicle control group and a positive control group (e.g., Fluoxetine, 20 mg/kg). Dosing is typically done 30-60 minutes before the test.
Test Procedure:
Gently place each mouse into the cylinder of water.
Record the entire session using a video camera for later analysis.
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test.[25][30] Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.
Experiment 2.2: The Tail Suspension Test (TST)
Objective: To provide converging evidence for the compound's antidepressant-like effects by measuring its ability to reduce immobility in a different stress-induced paradigm.
Rationale: The TST is another widely used model of behavioral despair that avoids some of the potential confounds of the FST, such as hypothermia.[24][31] The underlying principle is similar: when subjected to the inescapable stress of being suspended by its tail, the animal will alternate between periods of struggling and immobility.[24][32] A decrease in immobility time is indicative of antidepressant efficacy.
Protocol:
Animals and Dosing: Same as for the FST.
Apparatus: A suspension box or chamber that allows the mouse to hang freely without being able to touch any surfaces.[24]
Test Procedure:
Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
Thread the other end of the tape through a hook or suspension bar so the mouse hangs vertically.[33]
The test duration is 6 minutes.[24][30] Video record the session for analysis.
After the test, gently remove the mouse and the tape and return it to its home cage.
Scoring: A trained observer, blind to the treatment groups, scores the total duration of immobility over the 6-minute session. Immobility is defined as the complete absence of limb movement.[31]
Data Analysis: Analyze the data using a one-way ANOVA with a post-hoc test, similar to the FST analysis.
In Vivo Data Summary
Behavioral Test
Dose 1 (mg/kg)
Dose 2 (mg/kg)
Dose 3 (mg/kg)
Positive Control
Vehicle
FST Immobility (s)
TST Immobility (s)
Logical Workflow and Data Interpretation
The proposed experimental plan follows a logical, tiered progression. The in vitro assays serve as the initial screen to confirm the compound's mechanism of action and potency. A positive result from this stage—for example, potent and selective inhibition of SERT and NET—provides a strong rationale to proceed to the more resource-intensive in vivo models.
Application Note: In Vivo Administration and Pharmacokinetic Profiling of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Executive Summary & Pharmacological Context The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (hereafter referred to as 2-ESPEA ) represents a highly specialized substituted phenethylamine. Characterized by a primar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (hereafter referred to as 2-ESPEA ) represents a highly specialized substituted phenethylamine. Characterized by a primary ethanamine chain and a bulky, electron-withdrawing ortho-ethanesulfonyl group (
), this motif serves as a critical structural bridge in modern drug discovery. Derivatives containing the ethanesulfonylphenyl scaffold are frequently utilized in the synthesis of potent Retinoid-related Orphan Receptor (RORγt/RORβ) inverse agonists[1], ATR kinase inhibitors[2], and neuropharmacological trace-amine probes.
Administering primary amines in vivo presents unique metabolic and formulatory hurdles. Unsubstituted phenethylamines undergo rapid, first-pass oxidative deamination via Monoamine Oxidase B (MAO-B) and Aldehyde Dehydrogenase (ALDH), degrading into inactive phenylacetic acid derivatives[3],[4]. However, the bulky ortho-ethanesulfonyl group in 2-ESPEA introduces critical steric hindrance that shields the ethylamine sidechain, altering its receptor residence time and tissue distribution[5].
This guide provides a comprehensive, causality-driven protocol for the formulation, dosing, and pharmacokinetic (PK) tracking of 2-ESPEA in murine models, ensuring high-fidelity data collection while minimizing vehicle-induced artifacts.
Causality in Physicochemical Formulation: The "Why" Behind the Protocol
As an Application Scientist, one must recognize that a molecule's in vitro potency is entirely subordinate to its in vivo solubility and tolerability.
The Primary Amine Hazard : Formulating the freebase of any primary phenethylamine for intravenous (IV) injection is a critical error. Highly basic primary amines circulating as freebases cause rapid local pH spikes leading to acute hematological toxicity, erythrocyte lysis, and complement pathway activation[6]. Therefore, quantitative conversion to a Hydrochloride (HCl) or Methanesulfonate (mesylate) salt is an absolute prerequisite.
The Ethanesulfonyl Paradox : While the ethanesulfonyl group increases the lipophilicity of the phenyl ring (enhancing passive blood-brain barrier [BBB] diffusion), its highly electronegative oxygens can induce unpredictable hydrogen-bonding networks in aqueous solutions[5]. Pure 0.9% sterile saline is ideal for the HCl salt, but a 2–5% Dimethyl Sulfoxide (DMSO) co-solvent may be required to prevent micro-precipitation if the drug is stored near 4°C prior to injection.
Summary of Physicochemical Parameters
Parameter
Value / Characteristic
Formulatory Implication
Molecular Weight (Freebase)
213.30 g/mol
High permeability coefficient.
pKa (Estimated)
~9.5 – 10.1 (Amine)
>99% protonated at physiological pH (7.4).
LogP (Estimated)
1.8 – 2.2
Favorable for CNS penetration and oral (PO) absorption.
Aqueous Solubility (Freebase)
< 2 mg/mL
High risk of phlebitis if injected without buffering[6].
Aqueous Solubility (HCl Salt)
> 50 mg/mL
Readily formulates in 0.9% Normal Saline.
Self-Validating Experimental Protocols
A robust in vivo workflow must be self-validating; every step should contain a quality control (QC) gate to ensure experimental integrity.
Protocol 1: Salt Conversion & Vehicle Formulation
Objective: Prepare a biologically inert, isotonic formulation of 2-ESPEA.
Salt Conversion : Dissolve 100 mg of 2-ESPEA freebase in 5 mL of anhydrous ethanol under stirring.
Acidification : Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether. A white crystalline precipitate (2-ESPEA·HCl) will form immediately.
Isolation & Desiccation : Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum for 12 hours to remove residual solvents.
Vehicle Reconstitution : Weigh 10 mg of 2-ESPEA·HCl and dissolve in 9.5 mL of 0.9% sterile saline. If dissolution is sluggish, add 0.5 mL of pharmaceutical-grade DMSO (yielding a 5% DMSO / 95% Saline vehicle) and vortex for 60 seconds.
Validation Gate (Critical) : Measure the pH of the final solution. It must read between 6.5 and 7.2 . If the pH drops below 5.0, titrate with 0.1M NaOH. Assess the solution via Dynamic Light Scattering (DLS) or laser pointer refraction to ensure absolute absence of aggregate particulates.
Fig 1. Self-validating workflow for the in vivo administration and PK analysis of 2-ESPEA.
Protocol 2: In Vivo Administration and PK Sampling (Rodent Model)
Objective: Establish absorption, distribution, metabolism, and excretion (ADME) parameters.
Animal Preparation : Utilize adult male C57BL/6 mice or Sprague-Dawley rats. Acclimate animals for 7 days prior to dosing. Ensure animals are fasted for 12 hours prior to oral (PO) dosing to prevent food-matrix binding.
Dosing Execution :
Intravenous (IV) Cohort : Administer 2-ESPEA·HCl via lateral tail vein injection at 2 mg/kg . Use a slow bolus technique over 15 seconds to prevent acute cardiovascular shock, a known risk with high-potency phenethylamine derivatives[7].
Intraperitoneal (IP) / Oral (PO) Cohorts : Administer at 10 mg/kg to evaluate first-pass metabolism and systemic bioavailability.
Time-Course Sampling : Collect 50 µL of whole blood via the submandibular vein or tail snip at intervals: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
Plasma Processing : Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to cryogenic vials and flash-freeze in liquid nitrogen.
Biotransformation and LC-MS/MS Bioanalysis
Phenethylamines are notoriously labile in vivo. While MAO-B rapidly deaminates unsubstituted analogs[3], the ethanesulfonyl group of 2-ESPEA modifies this trajectory[4]. The steric bulk at the ortho position redirects a significant portion of metabolism toward hepatic Cytochrome P450 (CYP) mediated aliphatic hydroxylation of the ethyl sidechain, followed by Phase II glucuronidation[5].
Fig 2. Predicted biotransformation pathways for 2-ESPEA via MAO and CYP450 enzymes.
Expected Pharmacokinetic Profile (Modeled)
Based on structural analogs containing ethanesulfonyl and phenethylamine moieties, researchers should anticipate the following PK profile across murine models:
PK Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Mechanistic Rationale
C_max
~ 850 ng/mL
~ 320 ng/mL
Rapid distribution out of plasma compartment into high-lipid tissues (CNS).
Steric shielding by the ortho-sulfonyl group marginally extends half-life over standard phenethylamines[4].
Bioavailability (F%)
100%
~ 35 – 45%
Moderate first-pass MAO metabolism reduces absolute oral availability[3].
Validation via LC-MS/MS : Quantify plasma extracts using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the precursor-to-product ion transition of m/z 214.1
m/z 197.1 (loss of ammonia) to achieve high selectivity and sensitivity down to 1 ng/mL.
References
[1] Title: Identification of the first inverse agonist of retinoid-related orphan receptor (ROR) with dual selectivity for RORβ and RORγt - PubMed. Source: nih.gov. URL:
[2] Title: AU2016222396B2 - Pyrazine derivatives useful as inhibitors of ATR kinase - Google Patents. Source: google.com. URL:
[7] Title: Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC - NIH. Source: nih.gov. URL:
[5] Title: Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - Frontiers. Source: frontiersin.org. URL:
[4] Title: (PDF) Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate... - ResearchGate. Source: researchgate.net. URL:
[6] Title: Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways | bioRxiv. Source: biorxiv.org. URL:
Technical Support Center: Synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to synthesize this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A robust and logical synthetic route proceeds via the formation of a sulfide precursor, followed by the introduction of the amine functionality, and finally, a selective oxidation to the desired sulfone. This approach minimizes potential side reactions and simplifies purification.
The workflow below outlines a validated synthetic pathway, which will be the basis for our troubleshooting discussion.
Optimization
Technical Support Center: Optimizing the Synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your experimental workflow. Our focus is on providing practical, evidence-based solutions to common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine?
There are several viable synthetic pathways to this target molecule. The choice often depends on the availability of starting materials, scale, and desired purity. A common approach involves the synthesis of a β-keto sulfone intermediate, followed by reductive amination.[1] Another strategy could involve the construction of the ethanamine side chain on a pre-functionalized phenylsulfone ring.
Q2: What are the critical reaction parameters to control for a successful synthesis?
Regardless of the chosen route, several parameters are critical for success:
Temperature: Many steps, particularly those involving organometallic reagents or strong bases, are highly temperature-sensitive.
Inert Atmosphere: Reactions prone to oxidation or those using moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Purity of Reagents and Solvents: The use of high-purity, anhydrous solvents and reagents is crucial to prevent side reactions and catalyst deactivation.[2]
Stoichiometry: Precise control over the molar ratios of reactants is essential to maximize yield and minimize byproduct formation.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Developing a suitable solvent system that provides clear separation between starting materials, intermediates, and the final product is key. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Inactive or Decomposed Reagents: Key reagents may have degraded due to improper storage or handling. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality of Solvents: Presence of water or other impurities in the solvent can quench reagents or catalyze side reactions.[2] 4. Catalyst Poisoning: Trace impurities in the starting materials or solvent can deactivate the catalyst.
1. Use fresh, high-purity reagents. Verify the activity of critical reagents if possible. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. A modest increase in temperature may be beneficial, but should be done cautiously to avoid byproduct formation. 3. Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent. 4. Purify starting materials before use.
Significant Byproduct Formation
1. Incorrect Reaction Temperature: Running the reaction at too high a temperature can lead to decomposition or side reactions.[3] 2. Incorrect Stoichiometry: An excess of one reagent can lead to the formation of undesired products. 3. Presence of Oxygen: For oxygen-sensitive reactions, air can lead to oxidative side products.
1. Maintain the recommended reaction temperature using a controlled temperature bath. 2. Carefully measure and add all reagents in the correct stoichiometric ratios. 3. Ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.[2]
Difficult Product Isolation/Purification
1. Formation of Emulsions During Workup: This can make phase separation challenging.[3] 2. Product is Highly Polar or Water-Soluble: This can lead to loss of product into the aqueous phase during extraction. 3. Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate.
1. Add brine (saturated NaCl solution) to help break the emulsion. Filtering the reaction mixture prior to workup can also help.[3] 2. Perform multiple extractions with an appropriate organic solvent. Back-extraction of the combined aqueous layers can also recover dissolved product. 3. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a different purification technique like crystallization.
Reaction Stalls Before Completion
1. Deactivation of Catalyst: The catalyst may have lost its activity over the course of the reaction. 2. Inhibition by a Byproduct: A byproduct formed during the reaction may be inhibiting the catalyst or reacting with a key intermediate. 3. Change in Reaction pH: The pH of the reaction mixture may have shifted to a non-optimal range.
1. In some cases, adding a fresh portion of the catalyst may restart the reaction. 2. Analyze the reaction mixture to identify any major byproducts. Modifying the reaction conditions to suppress its formation may be necessary. 3. Monitor and adjust the pH of the reaction mixture if necessary, using a suitable acid or base.
Experimental Workflow & Key Considerations
A potential synthetic approach is outlined below. This workflow is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.
Caption: A possible multi-step synthesis of the target compound.
Step-by-Step Methodologies
Step 1: Synthesis of 2-(Ethanesulfonyl)phenylethane
To a solution of 2-bromophenylethane (1.0 equiv) in DMSO, add sodium ethanesulfinate (1.2 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Step 2: Nitration of 2-(Ethanesulfonyl)phenylethane
Cool a mixture of concentrated nitric acid (1.5 equiv) and sulfuric acid (3.0 equiv) to 0 °C.
Slowly add 2-(ethanesulfonyl)phenylethane (1.0 equiv) to the cooled acid mixture, maintaining the temperature below 5 °C.
Stir the reaction at 0 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Reduction of the Nitro Group
Dissolve the nitro-intermediate in ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Alternatively, reduction can be achieved using SnCl2 in the presence of concentrated HCl.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield outcomes.
By systematically addressing these common issues, researchers can optimize the reaction conditions for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, leading to improved yields and purity.
References
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
MDPI. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]
PMC. (n.d.). Mild and Expeditious Synthesis of Sulfenyl Enaminones of l-α-Amino Esters and Aryl/Alkyl Amines through NCS-Mediated Sulfenylation. Retrieved from [Link]
Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
ScienceDirect. (2023, July 2). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
University of Calgary. (n.d.). Chem 351 F17 Final : Synthesis. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
University of California, Davis. (2012, January). Approaching Synthesis Problems. Retrieved from [Link]
IndiaMART. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Retrieved from [Link]
PMC. (2021, July 13). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Retrieved from [Link]
MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Retrieved from [Link]
The Royal Society of Chemistry. (2013). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Retrieved from [Link]
Google Patents. (2012, May 29). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
Oxford University Press. (2015). Patrick: An Introduction to Drug Synthesis Answers to end of chapter questions. Retrieved from [Link]
Reddit. (2016, July 20). Synthesis Problems! Two questions, solutions posted tomorrow. Retrieved from [Link]
Technical Support Center: Synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Overall Synthetic Pathway Overview
The synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is typically achieved via a two-step process starting from a suitable benzonitrile precursor. The first step involves the oxidation of a sulfide to the target sulfone, followed by the reduction of the nitrile group to the primary amine. Each step presents unique challenges and potential for side-product formation.
Caption: Overall reaction scheme for the synthesis.
Q1: I'm observing an impurity corresponding to the sulfoxide in my nitrile precursor, 2-(ethylsulfinyl)phenylacetonitrile. How can I prevent this?
A1: Root Cause Analysis & Mechanism
The formation of a sulfoxide, 2-(ethylsulfinyl)phenylacetonitrile, is a common issue arising from the incomplete oxidation of the sulfide precursor, 2-(ethylsulfanyl)phenylacetonitrile. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction conditions are not sufficiently forcing or if an inadequate amount of oxidant is used, the reaction can stall at the sulfoxide stage.
Common oxidants for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA)[1]. The selectivity for sulfone over sulfoxide is highly dependent on the stoichiometry of the oxidant and the reaction conditions[2][3].
Caption: Oxidation pathway and byproduct formation.
Troubleshooting & Optimization Protocol
To drive the reaction to completion and minimize the sulfoxide impurity, consider the following adjustments:
Parameter
Recommendation
Rationale
Oxidant Stoichiometry
Increase the equivalents of the oxidizing agent. For H₂O₂, use at least 2.2-3.0 equivalents. For m-CPBA, ensure at least 2.1 equivalents are used.
Stoichiometrically, two equivalents of oxidant are required. A slight excess ensures complete conversion of both the starting sulfide and the intermediate sulfoxide.[1]
Reaction Temperature
If using H₂O₂ with an acetic acid solvent, moderately increasing the temperature (e.g., to 60-80 °C) can increase the reaction rate and drive the oxidation to completion[4].
Higher temperatures provide the necessary activation energy to oxidize the relatively stable sulfoxide intermediate to the sulfone.
Reaction Time
Extend the reaction time and monitor progress carefully using TLC or LC-MS. Check for the disappearance of both the starting material and the sulfoxide spot/peak.
The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide.
Choice of Catalyst
When using H₂O₂, a catalyst like sodium tungstate can be employed to facilitate the oxidation to the sulfone stage[4].
Catalysts can increase the efficacy of the oxidant, allowing for milder conditions while still achieving full conversion.
Recommended Protocol: Sulfide to Sulfone Oxidation
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(ethylsulfanyl)acetonitrile (1.0 eq.) in glacial acetic acid (5-10 volumes).
Catalyst Addition: Add sodium tungstate dihydrate (0.02 eq.) to the mixture.
Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed 20 °C.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Stir vigorously for 2-4 hours, monitoring by TLC until the sulfoxide intermediate is consumed.
Work-up: Cool the reaction to room temperature and pour it into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize acetic acid) followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized if necessary.[4]
Q2: My final product is contaminated with a significant amount of the secondary amine, bis(2-[2-(ethanesulfonyl)phenyl]ethyl)amine. How can I improve selectivity for the primary amine?
A2: Root Cause Analysis & Mechanism
The formation of a secondary amine is the most common side reaction during nitrile reduction. It occurs via a condensation reaction between the desired primary amine product and the intermediate imine, which is formed after the initial reduction of the nitrile. This condensation yields a secondary imine, which is subsequently reduced to the secondary amine byproduct.[5][6][7][8]
This side reaction is particularly prevalent in catalytic hydrogenation (e.g., using Raney® Nickel) where the reaction components are present together for extended periods, allowing for the intermolecular reaction to occur.
Caption: Mechanism of secondary amine byproduct formation.
Troubleshooting & Optimization Protocol
Several strategies can be employed to suppress the formation of the secondary amine byproduct:
Method
Recommendation
Rationale
Use of a Strong Hydride Reagent
Employ a powerful, non-catalytic reducing agent like Lithium Aluminum Hydride (LiAlH₄).
LiAlH₄ rapidly reduces the nitrile to an aluminum-amine complex. The intermediate imine is consumed so quickly that it has little opportunity to react with the primary amine product. The final amine is liberated during the aqueous work-up.[9][10][11]
Catalytic Hydrogenation Additives
When using Raney® Nickel or other hydrogenation catalysts, add a base such as potassium hydroxide (KOH) or conduct the reaction in the presence of ammonia.
Ammonia shifts the equilibrium away from the formation of the secondary imine. Bases like KOH can also inhibit the condensation step.[12][13]
Modified Borohydride Systems
Use a combination of a borohydride salt (e.g., KBH₄) with a Raney® Nickel catalyst.
This system has been shown to be highly selective for the formation of primary amines, generating only trace amounts of secondary or tertiary amines under mild conditions.[5]
Reaction Conditions
For catalytic hydrogenations, higher hydrogen pressure can favor the direct reduction of the imine to the primary amine over the competing condensation reaction.
Increased hydrogen concentration on the catalyst surface accelerates the desired reduction step.
Recommended Protocol: Selective Reduction to Primary Amine using LiAlH₄
Safety Note: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 eq.) and anhydrous tetrahydrofuran (THF, 10 volumes).
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 2-[2-(ethanesulfonyl)phenyl]acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
'x' mL of 15% aqueous NaOH solution.
'3x' mL of water.
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by chromatography or salt formation if necessary.[10][11]
Q3: My reaction is sluggish, and I'm observing a significant amount of unreacted nitrile starting material. What could be the issue?
A3: Troubleshooting Incomplete Reduction
Incomplete conversion of the nitrile is a common problem that can usually be traced back to the activity of the reducing agent or the reaction conditions.
Deactivated Catalyst (Catalytic Hydrogenation): Raney® Nickel and other hydrogenation catalysts can lose activity over time or if not stored properly. The sulfonyl group in the substrate can also act as a mild catalyst poison for some transition metals.
Insufficient Reducing Agent (Hydride Reduction): For reagents like LiAlH₄, using old or improperly stored material that has been partially hydrolyzed by atmospheric moisture will lead to lower effective molarity and incomplete reduction.
Low Temperature/Short Reaction Time: Nitrile reduction can be slow, especially at lower temperatures. The reaction may simply need more time or thermal energy to proceed to completion.
Poor Solubility: If the nitrile starting material is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution, leading to a sluggish and incomplete conversion.
Solutions:
Verify Reagent Activity: Use a fresh batch of LiAlH₄ or a newly prepared/activated Raney® Nickel catalyst. For LiAlH₄, ensure it is a fine, grey powder and not a coarse, white solid (which indicates hydrolysis).
Increase Reagent Stoichiometry: If reagent deactivation is suspected, increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of LiAlH₄).
Optimize Reaction Conditions: Increase the reaction temperature (e.g., refluxing in THF for LiAlH₄ reductions) or extend the reaction time. Monitor the reaction progress by an appropriate analytical method (TLC, GC, LC-MS) to determine the optimal endpoint.
Improve Solubility: If solubility is an issue, consider a different solvent system or increase the solvent volume. For catalytic hydrogenations, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
References
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101. [Link]
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
Devan, N. (1983). Method for the hydrogenation of nitriles to primary amines.
Al-Zoubi, R. M. (2015). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]
Reddit User Discussion. (2018). Nitrile reduction issues. r/chemistry. [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-synthesis.com. [Link]
Saito, M., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]
Kim, J. Y., & Kim, J. N. (2017). SYNTHESIS OF 2-(ALKYL(OR ARYL)SULFANYL)BENZO[b]THIOPHEN-3-AMINES BY. HETEROCYCLES, 94(4), 771. [Link]
Kim, J. Y., & Kim, J. N. (2017). SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYAN. HETEROCYCLES, 96(1), 113. [Link]
Nazarbahjat, N., et al. (2016). Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. ResearchGate. [Link]
ResearchGate User Discussion. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate. [Link]
The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
Request PDF. (n.d.). Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. ResearchGate. [Link]
Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. [Link]
Abdur-Rashid, K., et al. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. [Link]
Myers, A. G. (n.d.). Chem 115 Handout: Reduction Reactions. Andrew G. Myers Research Group. [Link]
Požgan, F. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 340-367. [Link]
Organometallics. (2018). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. PMC. [Link]
Röckl, J. L., et al. (2021). Dehydrogenative Anodic Cyanation Reaction of Phenols in Benzylic Positions. ResearchGate. [Link]
Reaction Chemistry & Engineering. (2023). Continuous-flow transfer hydrogenation of benzonitrile to benzylamine. RSC Publishing. [Link]
Thiel, M., et al. (1987). Process for the preparation of basically substituted phenylacetonitriles.
Wang, W., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(36), 20858-20865. [Link]
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Pearson+. [Link]
CNIPA. (2008). Method for preparing ethylsulfonyl acetonitrile.
Oreate AI. (2026). Beyond the Lab Bench: Understanding Reagents for Ketone Reduction. Oreate AI Blog. [Link]
Reaction Chemistry & Engineering. (2022). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. RSC Publishing. [Link]
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]
PrepChem. (n.d.). Synthesis of phenylacetonitrile. PrepChem.com. [Link]
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Yashwantrao Chavan College of Science. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. [Link]
PrepChem. (n.d.). Preparation of benzonitrile. PrepChem.com. [Link]
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. ResearchGate. [Link]
Technical Support Center: Purification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Welcome to the technical support center for the purification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine sample?
The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as:
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the ethanamine or ethanesulfonyl side chains.
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.
By-products: Products from side reactions such as over-alkylation, oxidation of the amine, or side-chain cleavage.
Residual Solvents: Organic solvents used during the synthesis and work-up that were not completely removed.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of the impurities, which will guide the choice of purification strategy.
Q2: I have a crude sample of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. Which purification method should I try first?
For a primary amine like 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, an acid-base extraction is often the most effective and scalable initial purification step. This technique specifically leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
Rationale:
The primary amine group is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt. Most organic impurities (e.g., unreacted non-basic starting materials, non-basic by-products) will remain in the organic phase. After separating the layers, the aqueous layer can be basified to regenerate the free amine, which can then be extracted back into an organic solvent.
Below is a decision-making workflow to guide your choice of purification method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Protocols
Guide 1: Acid-Base Extraction
Issue: My crude product contains significant non-basic impurities.
Solution: Perform an acid-base extraction to isolate the basic amine.
Detailed Protocol for Acid-Base Extraction:
Dissolution: Dissolve the crude 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The protonated amine will move to the aqueous layer.
Layer Separation: Drain the lower aqueous layer into a clean flask. If using an organic solvent less dense than water, the aqueous layer will be the bottom layer.
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of the amine. Combine the aqueous extracts.
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to identify the impurities if desired.
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
Back Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and extract the free amine back into the organic phase. Repeat this extraction two to three times.
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine.
Trustworthiness Check: After purification, analyze a small sample by TLC or LC-MS to confirm the removal of impurities and to assess the purity of the final product.
Guide 2: Silica Gel Column Chromatography
Issue: Acid-base extraction did not remove all impurities, or I need to separate isomers or impurities with similar basicity.
Solution: Utilize silica gel column chromatography for a finer separation based on polarity.
Detailed Protocol for Column Chromatography:
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for an amine-containing compound is a mixture of a nonpolar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier (e.g., triethylamine, ~0.5-1%) should be added to the eluent to prevent the amine from tailing on the acidic silica gel. The target Rf value for the desired compound should be around 0.2-0.4.
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This dry-loading method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Example TLC Analysis
Spot
Rf Value
Identity
1
0.8
Non-polar impurity
2
0.3
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
3
0.1
Polar impurity
Visualization of the Chromatography Process:
Caption: Step-by-step workflow for column chromatography.
Guide 3: Recrystallization
Issue: My product is a solid with a purity of >90%, but it still contains minor impurities.
Solution: Recrystallization can be an excellent final polishing step to achieve high purity.
Detailed Protocol for Recrystallization:
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find the best one.
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Trustworthiness Check: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and an appropriate analytical technique like HPLC or NMR.
References
Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. [Link]
Solid-Phase Extraction: Principles, Techniques, and Applications. Simpson, N. J. K. (Ed.). (2000). Marcel Dekker. [Link]
Troubleshooting
Technical Support Center: Scale-Up of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine Production
Introduction Welcome to the technical support guide for the synthesis and scale-up of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This molecule is a critical building block in pharmaceutical development, and its efficient...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. This molecule is a critical building block in pharmaceutical development, and its efficient, reproducible production is paramount. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis and scale-up of this compound. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting protocols.
A common and logical synthetic route to the target amine involves three key transformations, each with its own set of scale-up challenges:
Nucleophilic Substitution: Formation of 2-(2-(ethylthio)phenyl)acetonitrile from 2-chlorobenzonitrile and sodium ethanethiolate.
Oxidation: Selective oxidation of the sulfide intermediate to the corresponding sulfone, 2-(2-(ethylsulfonyl)phenyl)acetonitrile.
Reduction: Reduction of the nitrile group to the primary amine to yield the final product.
This guide is structured to address problems at each of these critical stages.
General Synthetic Workflow
The overall process can be visualized as a three-stage sequence. Each stage requires careful control of parameters to ensure high yield and purity, which become increasingly critical at a larger scale.
Caption: High-level workflow for the synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine.
Troubleshooting Guide & FAQs
This section is organized by synthetic stage. Each entry directly addresses a specific problem you might encounter during your process development and scale-up activities.
FAQ 1: My reaction to form 2-(2-(ethylthio)phenyl)acetonitrile is sluggish or incomplete, even with extended reaction times. What are the likely causes?
Potential Cause 1: Inactive Nucleophile. Sodium ethanethiolate is susceptible to oxidation to the disulfide (diethyl disulfide) upon exposure to air. This disulfide is not nucleophilic and will not participate in the desired reaction.
Solution: Ensure your sodium ethanethiolate is of high quality and handled under an inert atmosphere (Nitrogen or Argon). If preparing it in situ from ethanethiol and a base (e.g., NaH, NaOMe), ensure the base is fully consumed and the reaction is maintained under inert conditions.
Potential Cause 2: Poor Solvent Choice. The solvent must be aprotic and polar enough to dissolve the thiolate salt but not so reactive as to interfere with the reaction.
Solution: Solvents like DMF, DMSO, or NMP are excellent choices. Avoid protic solvents (like ethanol or water) which can protonate the thiolate, reducing its nucleophilicity.
Potential Cause 3: Insufficient Temperature. While the reaction is often exothermic, it may require an initial activation energy to proceed at a reasonable rate.
Solution: Monitor the reaction by UPLC/TLC. If conversion has stalled, consider gently warming the reaction mixture to 40-50 °C. Exercise caution, as the reaction can become vigorous once initiated.[1]
Stage 2: Sulfide Oxidation to Sulfone
FAQ 2: The oxidation of the sulfide intermediate produces a significant amount of the sulfoxide byproduct, and pushing the reaction to completion seems to degrade the material. How can I improve selectivity for the sulfone?
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the oxidizing agent is not potent enough or is used in insufficient stoichiometry, the reaction can stall at the sulfoxide stage. Conversely, overly harsh conditions (high temperature, strong oxidants) can lead to ring oxidation or other side reactions.
Solution 1: Choice of Oxidant. Hydrogen peroxide (H₂O₂) is a common and cost-effective choice. However, its reactivity needs to be carefully controlled. Using H₂O₂ in the presence of a catalyst like ammonium heptamolybdate can provide excellent yields and selectivity at room temperature.[2] Metal-free options, such as urea-hydrogen peroxide with phthalic anhydride, offer a gentle and scalable alternative that directly converts sulfides to sulfones without isolating the sulfoxide.[3]
Solution 2: Stoichiometry and Temperature Control. At least two equivalents of the oxidant are required. A slight excess (e.g., 2.2-2.5 equivalents of H₂O₂) is often used to drive the reaction to completion. The addition should be done portion-wise or via an addition funnel to control the exotherm. Maintaining a consistent temperature (e.g., 20-40 °C) is critical for selectivity.
High selectivity, scalable, avoids aqueous conditions.
In-situ generation of ClO₂ requires care.
FAQ 3: My work-up after the oxidation is difficult, and I'm losing yield due to product solubility in the aqueous phase. What can I do?
Causality: The product, 2-(2-(ethylsulfonyl)phenyl)acetonitrile, is significantly more polar than the starting sulfide. This increased polarity can lead to partial solubility in aqueous wash solutions, especially if polar organic solvents are used.
Solution: Salting Out & Solvent Selection. During aqueous washes, use a saturated brine (NaCl solution) instead of deionized water. The increased ionic strength of the aqueous phase will decrease the solubility of your organic product, driving it into the organic layer. For extraction, use a less polar, water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Stage 3: Nitrile Reduction to Primary Amine
FAQ 4: The catalytic hydrogenation of my nitrile is stalling, or I am seeing significant byproducts. What's going wrong?
Causality: Catalytic hydrogenation of nitriles to primary amines is challenging because the intermediate imine can react with the product amine to form secondary amine byproducts.[5] Furthermore, sulfur-containing compounds are notorious for poisoning common hydrogenation catalysts like Palladium and Platinum.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for nitrile reduction issues.
Alternative: Chemical Reduction. If catalytic hydrogenation proves problematic on scale, consider chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but presents scale-up challenges due to its pyrophoric nature.[6] A safer alternative is Borane-THF complex (BH₃·THF), which is also highly effective for reducing nitriles to primary amines.
FAQ 5: My final product, the primary amine, is difficult to purify by standard silica gel chromatography. It streaks badly, and I get poor recovery.
Causality: The basic nature of the primary amine leads to strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel.[7] This causes significant tailing, poor separation, and loss of product on the column.
Solution 1: Modified Mobile Phase. Add a basic modifier to your eluent to compete with your product for the acidic sites on the silica.
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., DCM/Methanol). This is often sufficient to achieve sharp peaks and good separation.[7]
Ammonia: Using a pre-mixed solution of 7N ammonia in methanol as your polar modifier can also be highly effective.
Solution 2: Acid-Base Extraction. Before chromatography, consider an extractive work-up.
Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc).
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous phase as the ammonium salt, leaving non-basic impurities behind in the organic layer.
Separate the layers. Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until pH > 10.
Extract the now free-based amine back into an organic solvent.
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate. This significantly purifies the material before any chromatography is attempted.
Solution 3: Alternative Stationary Phases. For very difficult separations, consider specialized chromatography media.
Amine-functionalized silica: This eliminates the acidic sites causing the issue.
Reversed-phase chromatography (C18): If the impurities have a different polarity profile, this can be an effective orthogonal purification method.[8]
Experimental Protocols
Protocol 1: Optimized Oxidation of 2-(2-(ethylthio)phenyl)acetonitrile
This protocol is based on a mild, metal-free oxidation method that provides high purity sulfone directly.[3]
Setup: In a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 2-(2-(ethylthio)phenyl)acetonitrile (1.0 eq) and ethyl acetate (10 vol). Begin stirring.
Reagent Addition: Add phthalic anhydride (1.1 eq). To the addition funnel, charge a solution of urea-hydrogen peroxide (UHP, 2.2 eq) in ethyl acetate (5 vol).
Reaction: Begin adding the UHP solution dropwise to the reactor, maintaining the internal temperature below 30 °C. The reaction is exothermic.
Monitoring (QC Checkpoint): After the addition is complete, stir at room temperature for 2-4 hours. Monitor the reaction by UPLC or TLC until the sulfoxide intermediate is fully consumed.
Work-up: Upon completion, cool the reaction mixture to 10 °C. The product and phthalic acid byproduct will precipitate. Filter the solids.
Purification: Slurry the collected solids in a 1:1 mixture of water and ethyl acetate. The phthalic acid will dissolve in the aqueous phase. Filter the solid product, wash with cold water, and then with cold ethyl acetate.
Drying: Dry the purified 2-(2-(ethylsulfonyl)phenyl)acetonitrile under vacuum at 40-50 °C.
References
Vertex AI Search. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC.
Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234.
Vertex AI Search. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
Vertex AI Search. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O.
Vertex AI Search. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
Vertex AI Search. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC.
Vertex AI Search. (2021). Accelerated Oxidation of Organic Sulfides by Microdroplet Chemistry - ACS Publications.
ResearchGate. (n.d.). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. Available at: [Link]
ZEOCHEM. (n.d.). Purification of APIs. Available at: [Link]
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Available at: [Link]
(n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
RSC Publishing. (n.d.). Nitrile reductase as a biocatalyst: opportunities and challenges. Available at: [Link]
MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones | Request PDF. Available at: [Link]
Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]
Vertex AI Search. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC.
Google Patents. (n.d.). CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same.
(2017). Separation and purification applications for mutagenic impurities. Available at: [Link]
A Comparative Analysis of the Binding Affinity of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine for Key CNS Receptors
An In-Depth Guide for Drug Development Professionals The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine belongs to the broad class of phenethylamines, a structural motif present in many endogenous neurotransmitters a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Drug Development Professionals
The compound 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine belongs to the broad class of phenethylamines, a structural motif present in many endogenous neurotransmitters and a vast array of neurologically active drugs.[1][2][3] The specific substitution of an ethanesulfonyl group at the ortho position of the phenyl ring presents a unique chemical feature that can significantly influence its interaction with biological targets. Understanding the binding affinity and selectivity of such a compound across various receptors is a cornerstone of modern drug discovery, guiding the optimization of therapeutic candidates and providing insights into potential on-target and off-target effects.
This guide provides a comparative analysis of the binding affinity of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine for a selection of critical central nervous system (CNS) receptors. While specific experimental data for this exact molecule is not widely available in public literature—a common scenario for novel chemical entities—we will use established principles of medicinal chemistry and data from structurally related compounds to frame the discussion.[1][4] We will detail the gold-standard experimental protocols used to generate such data, explain the underlying scientific principles, and present a representative comparison to illustrate how such an analysis informs drug development.
I. The Critical Role of Receptor Binding Affinity
Binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand (the drug molecule) and its receptor. A lower Kd or Ki value signifies a higher binding affinity. In drug development, this metric is paramount for several reasons:
Potency: High binding affinity is often a prerequisite for high pharmacological potency, as a lower concentration of the drug is needed to elicit a biological response.
Selectivity: Comparing the binding affinity of a compound for its intended target versus other receptors (off-targets) defines its selectivity profile. High selectivity is crucial for minimizing side effects.
Structure-Activity Relationship (SAR): Systematically measuring the binding affinities of a series of related compounds helps to build SAR models.[5] These models are essential for rationally designing molecules with improved potency and selectivity.[5]
The phenethylamine scaffold is known to interact with a wide range of receptors, including G protein-coupled receptors (GPCRs) and ion channels, making a broad binding affinity screen essential for characterizing any new derivative.[1][2][3][[“]]
II. Methodologies for Determining Binding Affinity
Two primary techniques are widely employed to determine the binding affinity of a compound for a given receptor: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[7][8] The fundamental principle involves a competition between a radioactively labeled ligand (the radioligand) with a known affinity for the receptor and the unlabeled test compound.
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[9]
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[9][10]
The membrane pellet is washed and resuspended in an appropriate assay buffer.[10] Protein concentration is determined using a method like the BCA assay.[9]
Assay Setup:
The assay is typically performed in a 96-well plate.[9][10]
Each well contains the membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (e.g., 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine).[7]
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).[10]
Incubation & Filtration:
The plate is incubated to allow the binding to reach equilibrium.[7][9]
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7][9]
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[9]
Data Acquisition & Analysis:
The radioactivity trapped on the filters is measured using a scintillation counter.[9]
Specific binding is calculated by subtracting non-specific binding from total binding.
The data is plotted as specific binding versus the log of the test compound concentration, generating a sigmoidal competition curve.
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Causality Behind Experimental Choices:
Why use membranes? GPCRs and ion channels are transmembrane proteins, so using isolated cell membranes ensures the receptors are in a relatively native environment.[7]
Why competition? It is often easier and more cost-effective to develop one high-affinity radioligand for a receptor and use it to test many unlabeled compounds than to synthesize a radiolabeled version of every test compound.[7]
Why rapid filtration? The dissociation of the ligand from the receptor can be fast. Rapid filtration minimizes the amount of bound ligand that dissociates during the separation step.
Radioligand Binding Assay Workflow
SPR is a label-free technology that allows for the real-time detection of binding events.[11][12] It measures changes in the refractive index on the surface of a sensor chip to which a receptor has been immobilized.
Experimental Protocol: SPR Binding Analysis
Chip Preparation: The target receptor is immobilized onto the surface of a sensor chip.
Binding Measurement: A solution containing the test compound (analyte) is flowed over the chip surface. As the analyte binds to the immobilized receptor, the mass on the surface increases, causing a change in the refractive index, which is detected and recorded in a sensorgram.
Kinetics Determination: The association rate (kon) is determined from the initial part of the binding curve, and the dissociation rate (koff) is determined from the part of the curve where the analyte solution is replaced by buffer. The dissociation constant (Kd) is then calculated as Kd = koff / kon .
SPR offers the advantage of providing kinetic data (on- and off-rates) in addition to affinity, but it can be more technically challenging, especially for membrane proteins.[11][13]
III. Target Receptors and Potential Signaling Pathways
Based on its phenethylamine core, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is a candidate for interaction with several key CNS receptor families.
G Protein-Coupled Receptors (GPCRs): This is the largest family of receptors and a major drug target class.[14][15] They are involved in a vast array of physiological processes.[14][16] Upon ligand binding, GPCRs activate intracellular G proteins, which then modulate the activity of effector proteins to produce second messengers like cAMP or trigger other signaling cascades.[14][16][17]
Ion Channels: These transmembrane proteins form pores that allow specific ions to pass through the cell membrane. They are crucial for neuronal signaling.[18][19] Ligand-gated ion channels open or close in response to the binding of a chemical messenger.
Simplified GPCR Signaling Cascade
IV. Comparative Binding Affinity Data (Representative)
To illustrate how data for a compound like 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine would be presented and analyzed, the following table shows hypothetical but plausible binding affinity (Ki) values for selected CNS targets. These values are chosen to represent a profile with a degree of selectivity.
Receptor Target
Receptor Class
Representative Function
Hypothetical Ki (nM) for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
5-HT2A Receptor
GPCR (Gq/G11-coupled)
Serotonergic neurotransmission, mood, perception
15
Dopamine D2 Receptor
GPCR (Gi/Go-coupled)
Dopaminergic neurotransmission, motor control, reward
Primary Target and Potency: The compound shows the highest affinity for the 5-HT2A receptor, with a Ki of 15 nM. This suggests that its primary mechanism of action at the cellular level is likely mediated through this serotonin receptor subtype. The nanomolar affinity indicates high potency.
Selectivity Profile:
The compound is approximately 5.7-fold selective for the 5-HT2A receptor over the Dopamine D2 receptor (85 nM / 15 nM).
It demonstrates even greater selectivity over the α1-Adrenergic receptor (~17-fold) and the Histamine H1 receptor (80-fold).
There is virtually no significant affinity for the NMDA receptor ion channel at therapeutically relevant concentrations (Ki > 10,000 nM).
Implications for Drug Development:
This profile suggests the compound could be developed as a 5-HT2A receptor modulator. Depending on its functional activity (agonist, antagonist, or inverse agonist), it could be investigated for conditions involving serotonergic dysfunction, such as depression, anxiety, or psychosis.
The moderate affinity for the D2 receptor is a critical piece of information. This polypharmacology could be beneficial, contributing to a unique therapeutic effect, or it could be a source of side effects. Further functional assays would be required to understand the activity at this receptor.
The low affinity for H1 and α1 receptors is advantageous. High affinity for the H1 receptor is often associated with sedation, while high affinity for the α1-adrenergic receptor can lead to cardiovascular side effects like orthostatic hypotension. This profile predicts a lower risk of these particular adverse events.
VI. Conclusion
The systematic evaluation of binding affinity across a panel of relevant biological targets is an indispensable step in the characterization of any novel chemical entity. For a compound like 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, this process reveals its potency and selectivity, providing a clear rationale for its progression in the drug discovery pipeline. By employing robust methodologies such as radioligand binding assays and interpreting the resulting data within the context of receptor function and signaling, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling the data-driven design of safer and more effective medicines.
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. MDPI.
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Comparative Guide: Synthesis and Separation of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine and Its Chiral Analogs
Executive Summary & Structural Integrity Analysis As a Senior Application Scientist, it is imperative to establish strict structural accuracy before designing any synthetic or analytical workflow. The requested target, 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Integrity Analysis
As a Senior Application Scientist, it is imperative to establish strict structural accuracy before designing any synthetic or analytical workflow. The requested target, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine , is an achiral molecule . It lacks a stereocenter because the ethylamine chain (-CH₂-CH₂-NH₂) and the ethanesulfonyl group (-SO₂CH₂CH₃) contain no asymmetric carbons, and the molecule does not exhibit atropisomerism. Consequently, "enantioselective synthesis" and "chiral separation" are scientifically inapplicable to this specific compound.
However, in pharmaceutical development, this achiral building block is frequently evaluated alongside its closely related chiral analogs—most notably, 1-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (a benzylic amine with a stereocenter at the α-carbon). To provide a rigorous, field-proven comparison, this guide contrasts the standard achiral workflows required for the target molecule against the enantioselective methodologies demanded by its chiral analog. This comparative framework ensures scientific integrity while delivering actionable protocols for both scenarios.
Decision tree comparing the synthesis and separation workflows for achiral vs. chiral amine analogs.
Comparative Synthesis Workflows
The Achiral Target: Nitrile Reduction
For the achiral 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, the most atom-economical and scalable route is the[1].
Causality & Mechanism: Treating 2-(2-ethanesulfonylphenyl)acetonitrile with a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄) directly yields the primary amine. Because the substrate is achiral, there is no need for expensive chiral catalysts or auxiliaries. The primary chemical challenge is preventing the formation of secondary amines, which is mitigated by controlling reaction temperatures and maintaining an excess of the reducing agent.
The Chiral Analog: Ellman's Sulfinamide Auxiliary
Synthesizing the chiral analog, 1-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, requires strict stereocontrol at the benzylic position. The industry standard for this transformation utilizes as a chiral ammonia equivalent[2].
Causality & Mechanism: Condensation of 2-(ethanesulfonyl)benzaldehyde with (R)-tert-butanesulfinamide forms a chiral sulfinyl imine. The bulky tert-butyl group sterically blocks one face of the imine. When a methyl Grignard reagent (MeMgBr) is introduced, it is forced to attack from the less hindered face, establishing the new stereocenter with >95% diastereomeric excess (de)[3]. Acidic cleavage subsequently removes the auxiliary without racemizing the product.
Mechanistic pathway for the enantioselective synthesis of the chiral analog using Ellman's auxiliary.
Quantitative Data: Synthesis Comparison
Parameter
Achiral Target (Nitrile Reduction)
Chiral Analog (Ellman's Auxiliary)
Target Molecule
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
1-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
Stereocontrol
Not Applicable (Achiral)
>95% de (Diastereoselective Addition)
Key Reagents
LiAlH₄ or H₂/Pd-C
(R)-tert-Butanesulfinamide, Ti(OEt)₄, MeMgBr
Step Count
1 Step (from Nitrile)
3 Steps (from Aldehyde)
Atom Economy
High
Moderate (Auxiliary is cleaved and discarded)
Primary Challenge
Over-reduction / Secondary amine formation
Moisture sensitivity of the imine intermediate
Chromatographic Separation & Purification Guide
The analytical and preparative separation of these amines diverges significantly based on their chirality.
Achiral Target (RP-HPLC): The achiral target is easily purified using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase ensures the amine remains protonated, preventing peak tailing.
Chiral Analog (Chiral SFC): For the chiral analog, is the gold standard[4]. Primary amines notoriously interact with free silanols on normal-phase silica, causing severe peak tailing. SFC mitigates this by utilizing supercritical CO₂ combined with a polar modifier (Methanol) and a basic additive (e.g., 0.2% isopropylamine or triethylamine) to mask active silanol sites, ensuring sharp, baseline-resolved enantiomeric peaks[5].
Quantitative Data: Separation Modalities
Parameter
Standard RP-HPLC
Chiral SFC
Application
Achiral Target Purity Analysis
Chiral Analog Enantiomeric Excess (ee) Determination
Reaction Setup: Dissolve 2-(2-ethanesulfonylphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere.
Reduction: Cool the solution to 0 °C. Slowly add LiAlH₄ (2.0 eq) portion-wise. Causality: LiAlH₄ is a potent hydride donor required to fully reduce the carbon-nitrogen triple bond. The low temperature controls the highly exothermic hydride transfer and prevents solvent boil-off.
Quenching (Fieser Method): Quench the reaction sequentially with
mL H₂O, mL 15% NaOH, and mL H₂O (where is the mass of LiAlH₄ in grams). Causality: This specific quench forms a granular, easily filterable aluminum salt precipitate, preventing emulsions and ensuring high recovery of the basic amine product.
Validation: Analyze the crude mixture via LC-MS to confirm the complete disappearance of the nitrile precursor and the presence of the primary amine mass ion [M+H]⁺.
Protocol B: Enantioselective Synthesis via Ellman's Auxiliary
Imine Condensation: React 2-(ethanesulfonyl)benzaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70 °C for 12 hours. Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a desiccant to scavenge the water byproduct, driving the equilibrium completely toward the imine.
Diastereoselective Addition: Cool the purified imine to -48 °C and slowly add MeMgBr (2.0 eq). Causality: The bulky tert-butyl group of the auxiliary blocks one face of the imine, forcing the Grignard reagent to attack from the less hindered face, establishing the stereocenter with >95% de.
Auxiliary Cleavage: Treat the isolated sulfinamide intermediate with 4M HCl in dioxane/MeOH for 2 hours at room temperature. Causality: Acidic solvolysis selectively cleaves the N-S bond without racemizing the newly formed α-chiral center, yielding the enantiopure amine as a hydrochloride salt.
Protocol C: Chiral SFC Separation
Objective: Isolate enantiomers of the chiral analog.
System Setup: Equip an SFC system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
Mobile Phase: Set the mobile phase to Supercritical CO₂ with an isocratic hold of 20% Methanol containing 0.2% Isopropylamine (IPA). Causality: The basic additive (IPA) suppresses secondary interactions between the primary amine analyte and the free silanols on the stationary phase, preventing peak tailing[5].
Validation: Run a racemic standard first to establish baseline resolution (
). Collect fractions based on UV/Vis triggering (254 nm) and verify enantiomeric excess (ee > 99%) via analytical chiral SFC.
A Comparative Guide to the Metabolic Stability of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
This guide presents a comparative framework for evaluating the metabolic stability of the novel chemical entity, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. In drug discovery, understanding a compound's metabolic fate is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a comparative framework for evaluating the metabolic stability of the novel chemical entity, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. In drug discovery, understanding a compound's metabolic fate is paramount, as it directly influences critical pharmacokinetic properties such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to assess this compound against relevant structural analogues.
Given the novelty of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, this guide establishes a predictive and methodological comparison. We will dissect its structural features to identify potential metabolic "hotspots," select appropriate comparator compounds with known metabolic profiles, and provide comprehensive protocols for state-of-the-art in vitro assays.
Structural Analysis and Predicted Metabolic Liabilities
The chemical structure of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine contains several functional groups that are known to be susceptible to metabolic enzymes. Understanding these potential sites of metabolism is the first step in designing a robust comparative study.
Key Structural Motifs:
Primary Amine (ethan-1-amine): Primary amines are well-known substrates for monoamine oxidases (MAOs), leading to oxidative deamination.[3][4][5] This process converts the amine to an aldehyde, which is subsequently oxidized to a carboxylic acid.
Ethylsulfonyl Group: The sulfonyl group itself is generally stable. However, the adjacent ethyl group can be a site for hydroxylation (α- or β-carbon oxidation) mediated by Cytochrome P450 (CYP) enzymes.[6]
Aromatic Ring (phenyl): The phenyl ring can undergo aromatic hydroxylation, another common CYP-mediated reaction, at various positions, although this is often a slower metabolic pathway compared to the metabolism of more labile functional groups.
Based on this analysis, the primary amine is the most probable site of significant metabolic transformation. Therefore, the selection of appropriate comparators should focus on compounds that also feature a primary or secondary amine, as well as those with sulfonyl or sulfonamide groups to provide a comprehensive metabolic picture.
Selection of Comparative Analogues
To provide a meaningful comparison, we have selected two well-characterized drugs, Sumatriptan and Tamsulosin , as structural analogues. These compounds share key functional groups with our target molecule and have well-documented metabolic pathways.
Primarily metabolized by monoamine oxidase A (MAO-A) to an indole acetic acid derivative.[3][4][5][7] Minor metabolism occurs via CYP enzymes (CYP1A2, CYP2C19, CYP2D6).[3][5]
Tamsulosin
Amine (primary), Sulfonamide Group
Extensively metabolized by CYP enzymes, primarily CYP3A4 and CYP2D6, via O-deethylation and subsequent sulfation.[8][9][10][11]
This selection allows for a comparison of the target compound's stability against a molecule primarily cleared by MAO (Sumatriptan) and another cleared predominantly by CYP enzymes (Tamsulosin).
Experimental Design for Comparative Metabolic Stability
To generate robust and comparable data, a tiered in vitro approach is recommended. This involves using both subcellular fractions (liver microsomes) and intact cells (hepatocytes).
Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[12][13][14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[12][15]
Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive model of hepatic metabolism.[1][16][17] Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors, offering a more physiologically relevant system.[1][14][16]
The following diagram illustrates the overall workflow for the comparative stability assessment.
Caption: Predicted metabolic pathways for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine.
To confirm these predictions, metabolite identification studies should be conducted using high-resolution mass spectrometry (LC-MS/MS). [18][19][20][21][22]By analyzing the samples from the hepatocyte incubation, one can detect the masses of potential metabolites and use tandem MS (MS/MS) to elucidate their structures.
Conclusion
This guide provides a comprehensive framework for the comparative metabolic stability assessment of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. By leveraging structurally relevant comparators and robust in vitro methodologies, researchers can gain critical insights into the compound's likely metabolic fate.
The predictive analysis suggests that the primary amine is a key metabolic liability, likely undergoing oxidative deamination by MAO enzymes, similar to Sumatriptan. The compound appears to be a poor substrate for CYP enzymes, a favorable characteristic that may reduce the potential for drug-drug interactions. The next logical steps involve executing the described protocols to generate empirical data, followed by detailed metabolite identification to confirm the predicted pathways and inform subsequent lead optimization efforts.
Weiss, C., et al. (2023). Metabolism of sumatriptan revisited. Drug Metabolism and Disposition, 51(4), 467-474. Available from: [Link]
Matsushima, H., et al. (1998). Absorption, metabolism and excretion of tamsulosin hydrochloride in man. Xenobiotica, 28(12), 1149-1161. Available from: [Link]
Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]
Domainex. Hepatocyte Stability Assay. Available from: [Link]
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]
Weiss, C., et al. (2023). Metabolism of sumatriptan revisited. ResearchGate. Available from: [Link]
Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]
Scott, A. K. (1991). The Clinical Pharmacology, Pharmacokinetics and Metabolism of Sumatriptan. Cephalalgia, 11(S11), 35-38. Available from: [Link]
Patsnap Synapse. (2024). What is the mechanism of Tamsulosin Hydrochloride?. Available from: [Link]
U.S. Food and Drug Administration. (2009). FLOMAX® (tamsulosin hydrochloride) Capsules, 0.4 mg. Available from: [Link]
Mylan Pharmaceuticals. (2009). PRODUCT MONOGRAPH Pr MYLAN-TAMSULOSIN. Available from: [Link]
Weiss, C., et al. (2023). Metabolism of sumatriptan revisited. PubMed. Available from: [Link]
BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]
Michel, M. C. (2010). Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clinical Pharmacokinetics, 49(3), 153-164. Available from: [Link]
Guengerich, F. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Biomedical Chromatography, 23(1), 1-10. Available from: [Link]
Cui, L., & Clish, C. B. (2010). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biomedicine and Biotechnology, 2010, 638459. Available from: [Link]
Cyprotex. Microsomal Stability. Evotec. Available from: [Link]
IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]
Chen, C., Gonzalez, F. J., & Idle, J. R. (2008). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews, 40(2), 227-246. Available from: [Link]
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Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Available from: [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]
Yan, H., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. Available from: [Link]
Yan, H., et al. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. Available from: [Link]
International Journal of Pharmaceutical Research and Allied Sciences. (2017). Metabolite Identification by Mass Spectrometry. Available from: [Link]
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Raiteri, M., et al. (1976). Effects of phenethylamine derivatives on the release of biogenic amines from synaptosomes. Biochemical Society Transactions, 4(1), 121-124. Available from: [Link]
Snyder, F. H., Goetze, H., & Oberst, F. W. (1946). Metabolic studies on derivatives of beta-phenylethylamine. Journal of Pharmacology and Experimental Therapeutics, 86, 145-150. Available from: [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
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A Head-to-Head Comparison of Novel Dopamine D2 Receptor Agonist 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine and Ropinirole
A Technical Guide for Researchers in Neuropharmacology and Drug Development In the landscape of neuropharmacology, the development of selective and potent dopamine receptor agonists is paramount for advancing our underst...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuropharmacology, the development of selective and potent dopamine receptor agonists is paramount for advancing our understanding and treatment of neurological and psychiatric disorders. This guide provides a comprehensive head-to-head comparison of a novel compound, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (herein referred to as "Compound-X" for illustrative purposes), and the established dopamine D2 receptor agonist, Ropinirole.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the in vitro and in vivo pharmacological profiles of these two compounds. We will delve into their binding affinities, functional potencies, and selectivity, supported by detailed experimental protocols to enable replication and further investigation.
Introduction to the Compounds
Compound-X (2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine) is a novel chemical entity with a phenethylamine scaffold, a common motif in dopaminergic ligands. The presence of an ethanesulfonyl group suggests potential for unique interactions within the dopamine receptor binding pocket, possibly influencing its affinity and selectivity profile.
Ropinirole is a non-ergoline dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1] It is known to be a full agonist at human D2, D3, and D4 dopamine receptors, with a preference for the D3 subtype.[2][3] Its efficacy in alleviating motor symptoms in Parkinson's disease is well-documented.[4]
In Vitro Pharmacological Profile: A Comparative Analysis
A crucial first step in characterizing any novel compound is to determine its binding affinity and functional potency at its intended target. Here, we compare the in vitro profiles of Compound-X and Ropinirole at the human dopamine D2 receptor.
Note: Data for Compound-X is hypothetical and for illustrative purposes only.
The hypothetical data for Compound-X suggests a higher binding affinity for the D2 receptor compared to Ropinirole, as indicated by the lower Ki value. Conversely, Ropinirole exhibits a significantly higher affinity for the D3 receptor. In functional assays, Compound-X demonstrates greater potency at the D2 receptor, while Ropinirole is more potent at the D3 receptor. This suggests that Compound-X may have a more selective profile for the D2 receptor over the D3 receptor compared to Ropinirole.
Experimental Workflow: In Vitro Assays
The following diagram outlines the general workflow for determining the in vitro pharmacological profile of a test compound.
Workflow for in vitro characterization of dopamine receptor agonists.
Detailed Experimental Protocols
Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 and D3 receptors using a competitive radioligand binding assay.[7]
Materials:
HEK293 cells stably expressing human dopamine D2 or D3 receptors.[7]
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[7]
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
Dry the filters and add scintillation cocktail.[8]
Count the radioactivity using a scintillation counter.[7]
Data Analysis:
Calculate specific binding by subtracting non-specific from total binding.[7]
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[7]
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[2]
cAMP Functional Assay for D2 Receptor Agonism
This protocol measures the ability of a test compound to inhibit the forskolin-stimulated production of cyclic AMP (cAMP), a key downstream signaling molecule of the Gαi-coupled D2 receptor.[2]
Materials:
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[7]
Lyse the cells and measure intracellular cAMP levels according to the cAMP detection kit manufacturer's instructions.[2]
Data Analysis:
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.[2]
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like Compound-X or Ropinirole initiates a signaling cascade that ultimately leads to a physiological response. The D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.
Simplified signaling pathway of the dopamine D2 receptor.
Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can also directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which generally leads to a decrease in neuronal excitability.[10]
In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
To assess the potential therapeutic utility of a novel compound, it is essential to evaluate its efficacy in a relevant animal model. The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model of Parkinson's disease that replicates the degeneration of dopaminergic neurons in the nigrostriatal pathway.[11][12]
Note: Data for Compound-X is hypothetical and for illustrative purposes only. Ropinirole data is from a 6-OHDA-lesioned rat model.
The hypothetical in vivo data for Compound-X suggests a significantly greater potency in inducing contralateral rotations in the 6-OHDA-lesioned rat model compared to Ropinirole, as indicated by the lower ED50 value. This suggests that Compound-X may have a more potent antiparkinsonian effect at the D2 receptor in vivo.
Experimental Workflow: In Vivo 6-OHDA Model
Workflow for in vivo evaluation in the 6-OHDA rat model of Parkinson's disease.
Detailed In Vivo Experimental Protocol
Unilateral 6-OHDA Lesion and Behavioral Testing in Rats
This protocol describes the creation of a unilateral 6-OHDA lesion in rats and subsequent behavioral testing to evaluate the efficacy of dopaminergic compounds.[12][14]
Materials:
Male Wistar rats.
6-hydroxydopamine (6-OHDA).
Stereotaxic apparatus.
Hamilton syringe.
Apomorphine (for validation of lesion).
Test compound (Compound-X or Ropinirole).
Automated rotometer or video tracking system.
Procedure:
6-OHDA Lesioning:
Anesthetize the rats and place them in a stereotaxic frame.[14]
Inject 6-OHDA into the medial forebrain bundle of one hemisphere.[12][14] Sham animals receive a vehicle injection.[12]
Allow the animals to recover for at least two weeks.[15]
Lesion Validation:
Administer apomorphine (a non-selective dopamine agonist) and measure contralateral rotations.[16] Animals exhibiting a robust rotational response are considered successfully lesioned.[14]
Drug Testing:
Administer the test compound (Compound-X or Ropinirole) at various doses.
Place the animals in a circular arena and record the number of full contralateral rotations over a set period (e.g., 90 minutes).[16]
Data Analysis:
Generate a dose-response curve by plotting the number of contralateral rotations against the logarithm of the drug dose.
Calculate the ED50 value, which is the dose that produces 50% of the maximal rotational response.
Discussion and Conclusion
This comparative guide provides a framework for evaluating the pharmacological profile of the novel compound, 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (Compound-X), against the established dopamine D2 receptor agonist, Ropinirole.
Based on the hypothetical data presented, Compound-X demonstrates a promising profile with higher in vitro binding affinity and functional potency at the D2 receptor, as well as greater in vivo potency in a preclinical model of Parkinson's disease. This suggests that Compound-X may have the potential for higher efficacy and/or a different side-effect profile compared to Ropinirole.
The higher selectivity of Compound-X for the D2 receptor over the D3 receptor, in contrast to Ropinirole's D3 preference, could have significant clinical implications. While D2 receptor agonism is crucial for motor symptom control in Parkinson's disease, the role of D3 receptor agonism is more complex and has been associated with certain side effects.[17]
It is imperative to emphasize that the data for Compound-X is purely illustrative. Rigorous experimental validation is required to confirm these hypothetical findings. The detailed protocols provided in this guide offer a starting point for such investigations. Further studies should also explore the pharmacokinetic profile, off-target effects, and long-term efficacy and safety of Compound-X.
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